Product packaging for Maritimein with hplc(Cat. No.:)

Maritimein with hplc

Cat. No.: B13719299
M. Wt: 448.4 g/mol
InChI Key: SYRURBPRFQUYQS-UHFFFAOYSA-N
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Description

Overview of Flavonoid Glycosides in Natural Product Chemistry

Flavonoid glycosides represent a vast and diverse group of secondary metabolites found throughout the plant kingdom. ub.roresearchgate.net These compounds are characterized by a polyphenolic flavonoid backbone, which consists of a C6-C3-C6 skeleton, attached to one or more sugar moieties (glycones). The process of glycosylation, the attachment of these sugars, significantly impacts the physical and chemical properties of the parent flavonoid (aglycone), often increasing its solubility in water and altering its stability. ontosight.ai In natural product chemistry, the study of flavonoid glycosides is significant due to their widespread distribution and diverse biological activities. Researchers investigate these compounds for their potential applications, and their complex structures present interesting challenges for isolation and characterization. bestchrom.com The type and position of the sugar unit, along with the structure of the flavonoid aglycone, contribute to the immense structural variety observed in this class of compounds. ucdavis.edu

The Significance of Maritimein (B191792) as a Benzofuranone Derivative

Maritimein is classified as an aurone (B1235358), a less common subclass of flavonoids. wikipedia.orgresearchgate.net Structurally, aurones are isomers of flavones, but instead of the typical benzopyranone ring system, they possess a benzofuranone core linked to a phenyl ring via an exocyclic double bond. researchgate.nettandfonline.com This unique (Z)-2-benzylidene-1-benzofuran-3(2H)-one structure is responsible for the characteristic golden-yellow color of Maritimein and other aurone pigments. wikipedia.orgcymitquimica.com The significance of Maritimein as a benzofuranone derivative lies in this distinct structural feature, which differentiates it from the more common flavones and flavonols. researchgate.nettandfonline.com This structural variation influences its chemical properties and biological interactions, making it a subject of scientific interest. ontosight.aitandfonline.com Maritimein is specifically the 6-glucoside of the aurone maritimetin (B191794), meaning a glucose molecule is attached at the 6-position of the benzofuranone ring system. wikipedia.org

Historical Context of Maritimein Discovery and Isolation

The discovery and structural elucidation of Maritimein are rooted in mid-20th-century research on plant pigments. The compound was first identified as a new "anthochlor" pigment, a term used for a class of yellow flavonoid pigments. A seminal 1956 paper by J. B. Harborne and T. A. Geissman detailed the isolation of Maritimein from the coastal plant Coreopsis maritima. wikipedia.orgresearchgate.net Their work established its structure as 6-glucosidoxy-7,3′,4′-trihydroxyaurone. researchgate.net Subsequent phytochemical investigations have identified Maritimein in other plant species, including Coreopsis tinctoria and various species of the genus Bidens. ub.romedchemexpress.commdpi.com The isolation process from these natural sources typically involves extraction with solvents followed by extensive chromatographic purification to separate Maritimein from other co-occurring plant metabolites. beilstein-journals.org

Role of Chromatographic Techniques in Natural Product Investigations

Chromatographic techniques are indispensable tools in natural product chemistry, essential for the separation, purification, identification, and quantification of compounds from complex mixtures. bestchrom.comnumberanalytics.com Methods such as column chromatography, thin-layer chromatography (TLC), and gas chromatography (GC) are routinely employed. hilarispublisher.com For compounds like Maritimein, High-Performance Liquid Chromatography (HPLC) is particularly crucial. vulcanchem.com

HPLC offers high resolution and sensitivity, making it ideal for separating structurally similar flavonoids. hilarispublisher.com Its operation at ambient temperatures is advantageous for analyzing thermolabile compounds that could degrade under the high temperatures required for GC. vulcanchem.com In the analysis of Maritimein, reverse-phase HPLC using a C18 column is the predominant method. vulcanchem.com This technique separates compounds based on their hydrophobicity, using a polar mobile phase, typically a gradient mixture of acetonitrile (B52724) and acidified water. vulcanchem.com HPLC is not only used for qualitative identification and purity assessment but also for precise quantification. mdpi.comindofinechemical.com Furthermore, coupling HPLC with detectors like mass spectrometry (LC-MS) provides invaluable structural information, confirming molecular weight and fragmentation patterns, which is critical for the unambiguous identification of compounds in complex plant extracts. bestchrom.commdpi.com

Data Tables

Table 1: Physicochemical Properties of Maritimein

Property Value Source(s)
IUPAC Name (2Z)-2-[(3,4-Dihydroxyphenyl)methylidene]-7-hydroxy-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1-benzofuran-3(2H)-one wikipedia.org
Synonyms Maritimetin-6-O-glucoside, (Z)-6-O-β-D-Glucopyranosyl-7,3′,4′-trihydroxyaurone wikipedia.orgcymitquimica.com
Molecular Formula C₂₁H₂₀O₁₁ wikipedia.orgbiosynth.comindofinechemical.com
Molecular Weight 448.38 g/mol wikipedia.orgbiosynth.comscbt.com
Appearance Orange-yellow powder vulcanchem.comindofinechemical.com
Melting Point 205–211 °C vulcanchem.comindofinechemical.comchemicalbook.com
Purity (by HPLC) ≥98% cymitquimica.comvulcanchem.comindofinechemical.com

| CAS Number | 490-54-0 | wikipedia.orgbiosynth.comchemicalbook.com |

Table 2: Chemical Compounds Mentioned

Compound Name Classification
Maritimein Aurone, Flavonoid Glycoside
Maritimetin Aurone, Flavonoid
Luteolin-7-glucoside Flavone, Flavonoid Glycoside
Sulfuretin (B1682711) Aurone, Flavonoid
Aureusidin (B138838) Aurone, Flavonoid
Flavanomarein Flavanone (B1672756), Flavonoid Glycoside
Marein Chalcone (B49325), Flavonoid Glycoside

| Coreopsin | Chalcone, Flavonoid Glycoside |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B13719299 Maritimein with hplc

Properties

IUPAC Name

2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRURBPRFQUYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Extraction and Isolation Methodologies for Maritimein

Principles of Modern Extraction Techniques for Natural Products

Conventional extraction methods like maceration and Soxhlet extraction are often hampered by long extraction times and the use of large volumes of organic solvents. researchgate.net To overcome these limitations, several modern techniques have been developed, proving to be more efficient and environmentally friendly for extracting flavonoids like maritimein (B191792). nih.govmdpi.com These methods are frequently followed by HPLC analysis for separation and quantification. austinpublishinggroup.com

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process. anton-paar.com The principle of MAE is based on the direct interaction of microwaves with polar molecules in the solvent and the plant matrix. sairem.com This interaction causes rapid heating, leading to the rupture of plant cell walls and the enhanced release of target compounds into the solvent. sairem.commdpi.com

Key parameters influencing MAE efficiency include the choice of solvent, temperature, extraction time, and microwave power. researchgate.net For flavonoids, polar solvents or mixtures containing water are often effective. frontiersin.org The rapid heating and reduced extraction time associated with MAE make it a "green" technique, as it significantly lowers energy and solvent consumption compared to conventional methods. researchgate.netanton-paar.com The resulting extract, rich in maritimein, can then be further purified and quantified using HPLC.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation to disrupt plant cell walls and enhance mass transfer. researchgate.net The technique uses ultrasound waves, typically in the range of 20 kHz to 100 MHz, to create and collapse microscopic bubbles in the solvent. researchgate.netresearchgate.net This process generates localized high pressure and temperature, leading to cell wall disruption and increased penetration of the solvent into the plant matrix. researchgate.net

The efficiency of UAE is influenced by factors such as solvent type, temperature, ultrasound frequency and power, and extraction time. nih.gov For extracting polar compounds like flavonoids, aqueous ethanol (B145695) is a commonly used "green" solvent. frontiersin.org UAE is considered an efficient and environmentally friendly method due to its lower energy consumption and shorter extraction times compared to traditional techniques. researchgate.net Following UAE, HPLC is a standard method for the analysis of the extracted maritimein. researchgate.net

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO2 is non-polar, but its polarity can be modified by adding a co-solvent, such as ethanol, to enhance the extraction of moderately polar compounds like flavonoids. nih.govmdpi.com

The main advantages of SFE are its high selectivity and the ease of solvent removal, as CO2 becomes a gas at atmospheric pressure, leaving a solvent-free extract. upm.edu.my Key operational parameters that influence SFE include pressure, temperature, CO2 flow rate, and the percentage of co-solvent. tind.io Increasing the pressure generally enhances the solvent density and, consequently, the extraction yield of flavonoids. upm.edu.my SFE is considered a green technology due to the use of non-toxic and non-flammable CO2. tind.io The extracts obtained can be analyzed by HPLC to determine the maritimein content. nih.gov

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures (50-200°C) and pressures (100-150 bar) to extract compounds from a solid matrix. sapub.orgmdpi.com The high pressure keeps the solvent in its liquid state above its normal boiling point, which enhances its solubility and diffusion rates, leading to a more efficient and faster extraction process compared to conventional methods. mdpi.comnih.gov

The choice of solvent and temperature are the most critical parameters in PLE. frontiersin.org For flavonoids, polar solvents like water or ethanol-water mixtures are often employed. nih.govorgprints.org PLE is highly automated, requires smaller solvent volumes, and protects light and oxygen-sensitive compounds, making it a preferred method for the extraction of flavonoids. orgprints.org The resulting extracts are typically clean and can be directly analyzed by HPLC. orgprints.org

Table 1: Comparison of Modern Extraction Techniques for Flavonoids

TechniquePrincipleAdvantagesKey Parameters
MAE Microwave energy heats the solvent and sample, causing cell rupture. sairem.comFast, reduced solvent and energy consumption. researchgate.netanton-paar.comSolvent, temperature, time, microwave power. researchgate.net
UAE Acoustic cavitation disrupts cell walls and enhances mass transfer. researchgate.netEfficient, environmentally friendly, lower energy use. researchgate.netSolvent, temperature, ultrasound frequency/power, time. nih.gov
SFE Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. nih.govHigh selectivity, solvent-free extract, green technology. upm.edu.mytind.ioPressure, temperature, CO2 flow rate, co-solvent. tind.io
PLE/ASE Solvents at elevated temperature and pressure enhance extraction. sapub.orgmdpi.comFast, automated, low solvent use, clean extracts. orgprints.orgSolvent, temperature, pressure. frontiersin.org
EAE Enzymes hydrolyze cell wall components to release target compounds. nih.govHigh specificity, mild conditions, environmentally friendly. nih.govEnzyme type, concentration, pH, temperature, time. uit.no

Enzyme-Assisted Extraction Strategies

Enzyme-Assisted Extraction (EAE) is a green technology that employs specific enzymes to break down the plant cell wall, facilitating the release of intracellular compounds. nih.gov Polysaccharides like cellulose (B213188), hemicellulose, and pectin (B1162225) are major components of plant cell walls, and using enzymes such as cellulases, pectinases, and hemicellulases can effectively hydrolyze these structures. nih.govmdpi.com

The key to a successful EAE is the selection of the appropriate enzyme or enzyme mixture, along with optimizing parameters like enzyme concentration, pH, temperature, and extraction time. uit.no This method is highly specific and operates under mild conditions, which helps to preserve the integrity of thermolabile compounds like maritimein. researchgate.net EAE is often used in combination with other techniques like ultrasound or microwave-assisted extraction to enhance efficiency. nih.gov The resulting extract can then be purified and analyzed by HPLC.

Pre-Chromatographic Purification Approaches

After extraction, the crude extract contains a complex mixture of compounds. Pre-chromatographic purification is a crucial step to remove interfering substances and enrich the target compound, maritimein, before HPLC analysis. austinpublishinggroup.com This step improves the resolution and longevity of the HPLC column. austinpublishinggroup.com

A common initial step is filtration to remove particulate matter from the extract. This is often followed by liquid-liquid partitioning , where the extract is partitioned between two immiscible solvents (e.g., water and a non-polar organic solvent like hexane) to separate compounds based on their polarity. scielo.br

Solid-Phase Extraction (SPE) is a widely used cleanup technique. It involves passing the extract through a cartridge containing a solid adsorbent (e.g., C18 silica). orgprints.org Interfering compounds are either retained on the sorbent while the target analyte passes through, or the analyte is retained and then eluted with a suitable solvent. This method is effective for removing pigments and other impurities that could interfere with HPLC analysis. aesan.gob.es

For some applications, ion-exchange chromatography can be employed to separate compounds based on their charge. nih.gov This is particularly useful for removing charged impurities from the extract. The choice of pre-purification method depends on the complexity of the extract and the nature of the impurities present.

Solid-Phase Extraction (SPE) for Fractionation

Solid-Phase Extraction (SPE) is a cornerstone technique in sample preparation, designed for the rapid and selective purification and concentration of analytes from complex mixtures prior to chromatographic analysis. sigmaaldrich.com It functions as a form of liquid chromatography, where interfering components are separated from target analytes based on differences in their physical and chemical properties, such as affinity and adsorption to a solid sorbent. rocker.com.tw In the context of isolating Maritimein, SPE is widely applied as a pre-fractionation step to desalt crude extracts, remove unwanted matrix components, and perform class fractionation. rocker.com.twnih.gov

The versatility of SPE allows for its use in purification, trace enrichment, and desalting, which is particularly crucial for marine-derived extracts that often have high salt concentrations hampering metabolite recovery. nih.govnih.gov The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The target analyte, Maritimein, can be retained on the sorbent while impurities are washed away. Subsequently, a different solvent is used to elute the retained Maritimein, resulting in a cleaner, more concentrated sample. sigmaaldrich.com

The selection of the sorbent and elution solvents is critical for effective fractionation. For separating flavonoids like Maritimein from crude plant or marine organism extracts, reversed-phase sorbents such as C18 or polymeric sorbents like poly(styrene-divynylbenzene) are commonly employed. nih.govumcs.pl A stepwise elution protocol, using solvents of increasing strength, allows for the separation of compounds into different fractions based on their polarity. For instance, a polar wash can remove salts and highly polar impurities, followed by elution with a less polar solvent system to recover the flavonoid fraction. nih.govumcs.pl This method allows for the easy and effective fractionation of essential oil constituents and other natural products from a sample matrix. umcs.pl

Table 1: Illustrative SPE Fractionation Protocol for a Flavonoid-Containing Extract

StepSolvent/Mobile PhasePurposeTarget Compounds
Conditioning Methanol (B129727), followed by WaterTo wet the sorbent and ensure reproducible interactions.-
Sample Loading Crude extract dissolved in a weak solvent (e.g., water/methanol mixture)To adsorb analytes onto the sorbent.Maritimein and other organic compounds are retained.
Washing 100% Water or a highly aqueous solvent mixtureTo elute highly polar impurities and salts.Salts, sugars, polar compounds.
Fraction 1 Elution Methanol/Water (e.g., 50:50 v/v)To elute moderately polar compounds.Polar phenolics, some glycosides.
Fraction 2 Elution (Target) Methanol/Water (e.g., 80:20 v/v) or 100% MethanolTo elute compounds of intermediate polarity, including the target flavonoid.Maritimein , other flavonoids.
Fraction 3 Elution A nonpolar solvent (e.g., Hexane (B92381) or Ethyl Acetate)To elute nonpolar compounds.Lipids, nonpolar pigments.

This table is a representative example based on established SPE principles for natural product fractionation. nih.govumcs.pl

Liquid-Liquid Partitioning Optimisation

Liquid-Liquid Extraction (LLE), also known as solvent extraction, is a fundamental separation technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. longdom.orgdrawellanalytical.com For the isolation of Maritimein, optimizing LLE is crucial to maximize recovery and purity. The efficiency of the extraction is governed by the partition coefficient (LogP or LogD) of the analyte, which describes its distribution between the two phases. longdom.orgchromatographyonline.com

The optimization of an LLE protocol involves several key parameters:

Solvent Selection : The choice of the organic extraction solvent is paramount. The solvent should have a high affinity for Maritimein while being immiscible with the aqueous phase. Solvents such as ethyl acetate (B1210297), chloroform, or hexane are often used, and the selection is guided by the polarity of the target compound. longdom.org For moderately polar flavonoids like Maritimein, ethyl acetate is a common choice.

pH Adjustment : Maritimein, as a flavonoid, possesses phenolic hydroxyl groups which are weakly acidic. The charge state of these groups significantly influences the compound's solubility. By adjusting the pH of the aqueous phase to be below the pKa of the phenolic groups, the molecule remains in its neutral, less polar form. chromatographyonline.com This neutral state dramatically increases its partitioning into the organic solvent, thereby improving extraction recovery. chromatographyonline.com

Salting-Out Effect : The recovery of moderately polar or hydrophilic compounds from an aqueous solution can be significantly enhanced by increasing the ionic strength of the aqueous phase. elementlabsolutions.com Adding a high concentration of a neutral salt, such as sodium chloride or sodium sulphate (e.g., 3-5 M), decreases the solubility of organic compounds like Maritimein in the aqueous layer and drives them into the organic phase. chromatographyonline.comelementlabsolutions.com

Solvent-to-Sample Ratio : To ensure the highest possible recovery, the volume ratio of the organic extraction solvent to the aqueous sample should be optimized. A higher ratio, such as 7:1, is often considered a good starting point for achieving efficient extraction, though the optimal value depends on the analyte's partition coefficient. chromatographyonline.com

Table 2: Parameters for Optimizing Liquid-Liquid Extraction of Flavonoids

ParameterObjectiveTypical ApproachExpected Outcome
Organic Solvent Maximize analyte solubilitySelect solvent based on polarity match (e.g., Ethyl Acetate for flavonoids).High partition coefficient, leading to efficient transfer from aqueous to organic phase. chromatographyonline.com
Aqueous Phase pH Ensure analyte is in a neutral formAdjust pH to be ~2 units below the analyte's pKa. chromatographyonline.comIncreased hydrophobicity and preferential partitioning into the organic layer.
Ionic Strength Decrease analyte solubility in the aqueous phaseAdd neutral salt (e.g., NaCl, Na₂SO₄) to the aqueous phase ("salting out"). elementlabsolutions.comEnhanced analyte recovery in the organic solvent. chromatographyonline.com
Phase Ratio Maximize extraction efficiencyOptimize the volume ratio of organic solvent to aqueous sample (e.g., start at 7:1). chromatographyonline.comHigher recovery of the target analyte.
Mixing/Agitation Ensure equilibrium is reachedOptimize shaking time and vigor. chromatographyonline.comComplete partitioning of the analyte between the two phases.

This table summarizes key optimization strategies based on the principles of LLE. chromatographyonline.comelementlabsolutions.com

Integration of Extraction and Preliminary Purification for HPLC Throughput

For high-throughput analysis, the efficiency of the entire workflow, from sample collection to final detection, is critical. The sample preparation stage, which includes extraction and purification, is often the most time-consuming and labor-intensive part of the process. organomation.comthermofisher.com Integrating extraction and preliminary purification steps into a streamlined workflow is essential for improving the throughput of HPLC analysis of Maritimein. mdpi.com

The primary goal of this integration is to prepare a sample that is clean, concentrated, and fully compatible with the HPLC system. organomation.com A clean sample, free from matrix interferences, prevents the clogging of HPLC columns, reduces detector noise, and leads to more accurate and reproducible results. rocker.com.twdrawellanalytical.com SPE is an ideal technique for this preliminary purification step following an initial crude extraction (e.g., LLE or maceration). sigmaaldrich.com

Modern approaches focus on combining these steps to reduce manual handling, solvent consumption, and analysis time. This can be achieved through:

Automated SPE Systems : These systems can automate the entire purification process, from column conditioning to sample loading, washing, and elution, significantly improving reproducibility and sample throughput. organomation.com

Multifunctional Columns : Innovative columns have been developed that integrate extraction, purification, and even filtration into a single device. mdpi.com A crude extract can be loaded onto the column, which contains specialized sorbents that selectively retain the analyte while allowing impurities to pass through, effectively combining multiple cleanup steps into one. mdpi.com This approach has been shown to save up to 50% of analysis time and effectively eliminate matrix effects. mdpi.com

Table 3: Comparison of Traditional vs. Integrated Sample Preparation Workflow for HPLC

StepTraditional WorkflowIntegrated WorkflowAdvantage of Integration
1 Liquid-Liquid Extraction (manual)Crude extraction-
2 Phase Separation & Solvent EvaporationApplication to an integrated purification columnCombines multiple steps, reduces handling. mdpi.com
3 Re-dissolving of crude extractAutomated extraction, purification, and filtrationReduces time and potential for error.
4 Solid-Phase Extraction (manual)Elution of purified sample ready for injectionSample is immediately ready for HPLC.
5 Eluate Evaporation & ReconstitutionHPLC AnalysisSignificant reduction in preparation time. mdpi.com
6 Filtration before injection-Fewer discrete steps, less material loss.
7 HPLC Analysis-Higher throughput, improved reproducibility. organomation.com

High Performance Liquid Chromatography Hplc Methodologies for Maritimein Analysis

Fundamental Principles of HPLC for Complex Mixture Separation

The separation of components within a complex mixture by HPLC is governed by fundamental chromatographic principles. In an HPLC system, a liquid sample is injected into a stream of solvent, referred to as the mobile phase. groenkennisnet.nl This mixture is then forced through a column packed with a solid adsorbent material, known as the stationary phase. groenkennisnet.nl The differential interactions of the sample components with the stationary and mobile phases lead to their separation. groenkennisnet.nl Compounds with a higher affinity for the stationary phase will move through the column more slowly, while those with a greater affinity for the mobile phase will travel faster, resulting in their elution at different times. groenkennisnet.nl

Chromatographic Theory: Retention, Selectivity, and Efficiency

The success of an HPLC separation hinges on three key parameters: retention, selectivity, and efficiency.

Retention refers to the time a compound spends in the stationary phase relative to the mobile phase. kaggle.com The retention time, the time it takes for a specific compound to travel through the column to the detector, is a critical factor for compound identification. gimitec.com In the analysis of flavonoids like Maritimein (B191792), the retention time is influenced by the chemical structure of the analyte and its interaction with the stationary and mobile phases. rsc.org For instance, the number and position of hydroxyl groups and the presence of glycosidic linkages can significantly affect the polarity and, consequently, the retention of a flavonoid.

Selectivity describes the ability of the chromatographic system to distinguish between two different compounds. It is a measure of the relative retention of two analytes. Achieving good selectivity is paramount in flavonoid analysis, as plant extracts often contain a multitude of structurally similar compounds. nih.gov The choice of both the stationary phase and the mobile phase composition plays a crucial role in determining the selectivity of the separation. nih.gov For example, using different organic modifiers or altering the pH of the mobile phase can significantly impact the selectivity for flavonoids. nih.gov

Efficiency of an HPLC column relates to the broadening of the chromatographic peaks. A highly efficient column produces narrow, sharp peaks, which allows for better separation of closely eluting compounds. nih.gov Column efficiency is often expressed in terms of the number of theoretical plates. Factors such as the particle size of the stationary phase packing, the length of the column, and the flow rate of the mobile phase all influence column efficiency. nih.gov

Resolution and Peak Characterization in Flavonoid Analysis

Resolution is the ultimate measure of a chromatographic separation's success, quantifying how well two adjacent peaks are separated. In flavonoid analysis, where complex mixtures are common, achieving adequate resolution is essential for accurate quantification. nih.govmdpi.com The resolution is influenced by the retention, selectivity, and efficiency of the system. nih.gov A resolution value of 1.5 or greater is generally considered to indicate baseline separation, where the two peaks are completely separated from each other.

Peak characterization involves assessing the shape and symmetry of the chromatographic peaks. Ideally, peaks should be symmetrical (Gaussian in shape). nih.gov However, phenomena like tailing or fronting can occur, indicating potential issues with the separation, such as interactions between the analyte and active sites on the stationary phase or overloading of the column. The tailing factor is a quantitative measure of peak asymmetry. nih.gov For reliable quantification in flavonoid analysis, it is crucial to achieve symmetrical peaks. nih.gov

HPLC Instrumentation and Component Selection

A modern HPLC system is a sophisticated instrument comprised of several key components that work in concert to achieve high-performance separations. tamu.edupexacy.com The selection of these components is critical for the successful analysis of Maritimein and other flavonoids.

Advanced Pump Systems and Flow Control

The HPLC pump is responsible for delivering the mobile phase through the system at a precise and constant flow rate. drawellanalytical.com Advanced pump systems, such as quaternary gradient pumps, allow for the mixing of up to four different solvents, enabling the creation of complex gradient elution profiles. japsonline.com This is particularly advantageous for separating complex mixtures of flavonoids with a wide range of polarities. phcog.com Precise flow control is essential for reproducible retention times, which are critical for compound identification. gimitec.com Modern pumps offer exceptional flow rate accuracy and precision, ensuring the reliability of the analytical results.

Automated Sample Introduction Systems

Automated sample introduction systems, or autosamplers, are a standard feature of modern HPLC instruments. tamu.edu They allow for the unattended injection of a large number of samples, significantly increasing throughput and improving the precision of the injection volume compared to manual injection. tamu.edu For the analysis of Maritimein in multiple samples, an autosampler is indispensable for efficiency and reproducibility. tamu.edu

Column Chemistry and Stationary Phase Selection for Maritimein

The column is the heart of the HPLC system, where the separation takes place. pexacy.com The choice of column chemistry, particularly the stationary phase, is the most critical factor in achieving a successful separation of Maritimein. phenomenex.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for flavonoid analysis. phcog.com In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. pexacy.com

Stationary Phase Selection:

The selection of the stationary phase is based on the principle of "like dissolves like." sigmaaldrich.com For the separation of moderately polar compounds like Maritimein, a non-polar stationary phase is employed. The most widely used stationary phases for flavonoid analysis are silica-based and chemically modified with alkyl chains. mdpi.com

C18 (Octadecylsilyl, ODS): This is the most popular and versatile reversed-phase packing, offering high retention for a wide range of nonpolar to moderately polar compounds. phcog.commdpi.com C18 columns are frequently used for the separation of flavonoids, including Maritimein, due to their excellent resolving power and stability. vulcanchem.commdpi.com The long alkyl chains provide a high degree of hydrophobicity, leading to strong retention of many flavonoids.

C8 (Octylsilyl): C8 columns have shorter alkyl chains than C18 columns, resulting in less retention and often different selectivity for polar compounds. They can be a good alternative when retention on a C18 column is too strong.

Phenyl: Phenyl-based stationary phases contain phenyl groups, which can provide unique selectivity for aromatic compounds, including flavonoids, through π-π interactions.

Porous Polymeric Packings: Columns packed with porous polystyrene-divinylbenzene (PS-DVB) copolymers offer an alternative to silica-based packings. tandfonline.com These are stable over a wider pH range, which can be advantageous for optimizing the separation of ionizable flavonoids. tandfonline.com

The choice of the stationary phase will ultimately depend on the specific sample matrix and the other flavonoids present, requiring method development to achieve the optimal separation for Maritimein.

Table 1: Common HPLC Parameters for Flavonoid Analysis

ParameterTypical Value/RangeReference
Column Type Reversed-Phase C18 vulcanchem.commdpi.com
Column Dimensions 250 mm x 4.6 mm vulcanchem.comphytopharmajournal.com
Particle Size 5 µm vulcanchem.comphytopharmajournal.com
Mobile Phase A Water with acid modifier (e.g., 0.1% formic acid) nih.govmdpi.com
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) phcog.commdpi.com
Elution Mode Gradient vulcanchem.commdpi.com
Flow Rate 1.0 mL/min vulcanchem.commdpi.com
Detection Wavelength 280-370 nm (UV-Vis) mdpi.commyfoodresearch.com
Reversed-Phase C18 Column Optimization

The most commonly used stationary phase for the HPLC analysis of Maritimein is the reversed-phase C18 column. vulcanchem.comthermofisher.com These columns consist of silica (B1680970) particles that have been chemically modified with octadecyl (C18) chains, creating a non-polar surface. uhplcs.com This non-polar nature is ideal for separating moderately polar compounds like Maritimein from a polar mobile phase.

Optimization of a C18 column for Maritimein analysis involves several key parameters to achieve the best possible separation and peak shape. These parameters include the column's physical dimensions, the particle size of the stationary phase, and the operating temperature. A typical C18 column used for Maritimein analysis has dimensions of 250 mm in length and 4.6 mm in internal diameter, with a stationary phase particle size of 5 µm. vulcanchem.com Smaller particle sizes can lead to higher separation efficiency but also result in increased backpressure.

Temperature also plays a crucial role in optimizing the separation. A study on the separation of pulse proteins using a C18 column found that an optimized temperature of 55.5 °C, in conjunction with other optimized parameters, resulted in good resolution and high recovery. researchgate.net While this study was not on Maritimein specifically, it highlights the importance of temperature optimization in reversed-phase HPLC.

The selection of a C18 column with high bonded phase coverage is beneficial for retaining a broad range of nonpolar analytes. thermofisher.com For highly polar compounds, specialized C18 columns, such as those with polar endcapping (e.g., Accucore aQ C18), are designed to provide strong retention even with highly aqueous mobile phases. thermofisher.comglsciences.eu

A typical set of optimized chromatographic conditions for Maritimein analysis using a C18 column is presented in the table below.

Table 1: Optimized HPLC Conditions for Maritimein Analysis on a C18 Column

Parameter Condition
Column C18 (250 mm × 4.6 mm, 5 µm) vulcanchem.com
Mobile Phase Acetonitrile (A) and 0.1% formic acid in water (B) vulcanchem.com
Gradient 10–40% A over 30 min vulcanchem.com
Flow Rate 1.0 mL/min vulcanchem.com
Detection UV-Vis at 350 nm vulcanchem.com

| Retention Time | 12–15 min vulcanchem.com |

Alternative Stationary Phases for Enhanced Selectivity

While C18 columns are widely used, alternative stationary phases can offer enhanced selectivity for the separation of flavonoids like Maritimein, especially in complex samples. The choice of stationary phase is a critical parameter that can be adjusted to improve the resolution of a separation. glsciencesinc.com

Phenyl-Hexyl Columns: These columns have a different selectivity compared to C18 columns due to the presence of phenyl groups. The pi-pi interactions between the phenyl rings of the stationary phase and the aromatic rings of flavonoids can lead to better separation of structurally similar compounds. A study on the analysis of phenolic compounds in a plant extract found that a phenyl-hexyl column provided optimal separation. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. This technique is particularly useful for the separation of very polar compounds that show little or no retention on reversed-phase columns. mdpi.comreddit.com Stationary phases used in HILIC include bare silica, amino, cyano, and zwitterionic phases. mdpi.com Zwitterionic stationary phases, which contain both positive and negative charges, can offer unique selectivity for a wide range of polar analytes. mdpi.com

Polar-Embedded Columns: These are reversed-phase columns that have a polar group embedded within the alkyl chain. This modification alters the selectivity of the stationary phase and makes it more compatible with highly aqueous mobile phases, which can be beneficial for the retention of polar flavonoids. glsciences.eu

The choice of an alternative stationary phase depends on the specific separation challenge. For instance, if co-elution with other flavonoids is an issue, a phenyl-hexyl column might provide the necessary selectivity. If Maritimein is present in a very polar matrix and shows poor retention on a C18 column, a HILIC column could be a suitable alternative.

Detector Technologies for Maritimein Quantification and Identification

The selection of an appropriate detector is crucial for the accurate quantification and reliable identification of Maritimein in HPLC analysis. Several detector technologies are available, each with its own advantages and limitations.

Ultraviolet-Visible (UV-Vis) Detection at Optimal Wavelengths

Ultraviolet-Visible (UV-Vis) detection is the most common method for the analysis of flavonoids by HPLC due to its simplicity, robustness, and cost-effectiveness. thieme-connect.com Flavonoids, including Maritimein, possess chromophores that absorb light in the UV-Vis spectrum. sbq.org.br The selection of an optimal detection wavelength is critical for achieving high sensitivity and selectivity.

For flavonoids, including flavones like Maritimein, a wavelength of 350 nm is often used for selective detection. vulcanchem.comthieme-connect.com This wavelength corresponds to the absorption of the B-ring of the flavonoid structure. sbq.org.br While detection at 254 nm is less selective, it can record a larger number of UV-active compounds. thieme-connect.com A study on the analysis of flavonoids and isochlorogenic acids in Ilex hainanensis chose a detection wavelength of 283 nm. mdpi.comnih.gov The optimal wavelength for Maritimein is around 350 nm, which allows for its detection with high sensitivity and minimal interference from other co-eluting compounds. vulcanchem.com Modern UV-Vis detectors, such as photodiode array (DAD) detectors, can acquire the entire UV-Vis spectrum of an eluting peak, which can aid in peak identification and purity assessment. thieme-connect.com

Evaporative Light Scattering Detection (ELSD)

Evaporative Light Scattering Detection (ELSD) is another universal detection method that is particularly well-suited for the analysis of non-volatile compounds like flavonoids. ingenieria-analitica.com The principle of ELSD involves three steps: nebulization of the column eluent into fine droplets, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles.

ELSD offers several advantages over RI detection, including compatibility with gradient elution and higher sensitivity for many non-volatile analytes. nih.gov It has been successfully used for the simultaneous determination of flavonoids and other compounds in various plant extracts. mdpi.comnih.govnih.gov For instance, an HPLC-DAD-ELSD method was developed for the analysis of flavonoids and saponins (B1172615) in Radix astragali. nih.gov In this study, the DAD was used for the detection of flavonoids, while the ELSD was employed for the detection of saponins. nih.gov

While ELSD is a powerful tool, its response is not directly proportional to the mass of the analyte and can be influenced by the analyte's volatility and the mobile phase composition. Therefore, careful calibration is required for accurate quantification.

Mobile Phase Development and Optimization Strategies

The selection of solvents for the mobile phase is based on their polarity and compatibility with the stationary phase and the analyte. mastelf.com In reversed-phase HPLC, a mixture of a polar solvent, typically water, and a less polar organic solvent is used. phenomenex.com Acetonitrile and methanol are the most common organic modifiers. mastelf.com Acetonitrile is often preferred due to its lower viscosity and better UV transparency. mastelf.com

The pH of the mobile phase is another crucial parameter, especially for ionizable compounds. mastelf.com Adjusting the pH can alter the retention time and peak shape of acidic or basic analytes. For flavonoid analysis, an acidified mobile phase is often used to suppress the ionization of phenolic hydroxyl groups, leading to better peak shapes and retention. mdpi.com A common approach is to add a small amount of an acid, such as formic acid or trifluoroacetic acid, to the aqueous component of the mobile phase. vulcanchem.comresearchgate.netmdpi.com

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed for the separation of complex mixtures containing compounds with a wide range of polarities. vulcanchem.com A typical gradient for Maritimein analysis starts with a higher proportion of the aqueous phase and gradually increases the proportion of the organic modifier. vulcanchem.com This allows for the elution of more polar compounds first, followed by the less polar compounds.

The optimization of the mobile phase often involves a systematic approach of varying the solvent composition, pH, and gradient profile to achieve the desired separation. researchgate.net This can be a trial-and-error process, but a good understanding of the principles of chromatography can guide the development process. researchgate.net For example, increasing the percentage of the organic modifier in the mobile phase will generally decrease the retention time of analytes in reversed-phase HPLC.

Table 2: Compound Names Mentioned in the Article

Compound Name
Acetonitrile
Apigenin
Formic acid
Isorhamnetin
Kaempferol
Luteolin
Maritimein
Methanol
Quercetin
Rutin

Solvent System Selection (e.g., Water, Acetonitrile, Methanol)

The selection of an appropriate solvent system is a critical first step in developing an HPLC method for Maritimein analysis. In reversed-phase HPLC, which is commonly used for the separation of flavonoids, the mobile phase typically consists of an aqueous component and an organic modifier. elementlabsolutions.com

Water: High-purity water is a fundamental component of the mobile phase in reversed-phase HPLC due to its high polarity. phenomenex.com It is often used as the weak solvent, and its quality is crucial to avoid baseline noise and ghost peaks. elementlabsolutions.com

Acetonitrile (ACN): Acetonitrile is a widely used organic modifier in reversed-phase HPLC. It offers good UV transparency and low viscosity, which allows for efficient mass transfer and lower backpressure. Its properties can be tuned by mixing it with water to achieve the desired separation selectivity for flavonoids like Maritimein. elementlabsolutions.com

Methanol (MeOH): Methanol is another common organic modifier. It has different selectivity compared to acetonitrile due to its protic nature, which can influence interactions with the stationary phase and the analyte. elementlabsolutions.com The choice between acetonitrile and methanol, or a combination of both, can significantly impact the resolution of Maritimein from other components in a sample. elementlabsolutions.com

In the development of HPLC methods for flavonoids, various solvent systems have been evaluated. For instance, systems such as methanol-water, acetonitrile-water, and tetrahydrofuran-buffer have been compared to achieve optimal separation. scielo.br The choice of solvent is guided by the polarity of the analyte and the stationary phase, following the principle of "like dissolves like". phenomenex.com

Table 1: Common Solvents in HPLC for Flavonoid Analysis
SolventRoleKey Characteristics
WaterAqueous Component (Weak Solvent)High polarity, dissolves a wide range of polar compounds. phenomenex.com
Acetonitrile (ACN)Organic Modifier (Strong Solvent)Good UV transparency, low viscosity, aprotic. elementlabsolutions.com
Methanol (MeOH)Organic Modifier (Strong Solvent)Protic nature, offers different selectivity compared to ACN. elementlabsolutions.com
Tetrahydrofuran (THF)Organic ModifierCan provide unique selectivity for certain separations. scielo.br

pH Optimization for Ionization Control and Retention Tuning

By adjusting the pH of the mobile phase, the degree of ionization of Maritimein can be controlled. inacom.nl At a pH below the pKa of the acidic functional groups, the compound will be in its neutral, protonated form. In reversed-phase HPLC, this leads to increased hydrophobicity and stronger retention on the nonpolar stationary phase. Conversely, at a pH above the pKa, the compound will be in its ionized, deprotonated form, making it more polar and resulting in weaker retention and earlier elution. sigmaaldrich.com

For the analysis of flavonoids, acidic mobile phases are often employed. For example, adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved retention. scielo.brsigmaaldrich.com A stable pH is crucial for consistent retention times, as even minor variations can significantly affect the results. gentechscientific.com

Buffer System Impact on Separation Resolution

To maintain a constant pH throughout the chromatographic run, a buffer system is incorporated into the mobile phase. chromatographyonline.com Buffers resist changes in pH that can be caused by the sample matrix or atmospheric carbon dioxide. chromatographyonline.com The choice of buffer and its concentration can have a significant impact on the separation resolution.

Commonly used buffers in HPLC with UV detection include phosphate (B84403) and acetate (B1210297) buffers. mdpi.com For methods intended to be compatible with mass spectrometry (MS) detection, volatile buffers like ammonium (B1175870) acetate or ammonium formate (B1220265) are preferred, as phosphate buffers are not volatile and can contaminate the MS instrument. mdpi.com

The concentration of the buffer is also an important parameter. A higher buffer concentration can lead to sharper peaks, but it is essential to ensure that the buffer remains soluble when the organic modifier is added to the mobile phase. chromatographyonline.commdpi.com The presence of a buffer salt in the mobile phase can also influence the retention of flavonoids. nih.gov

Gradient Elution vs. Isocratic Elution for Maritimein Profiling

When developing an HPLC method for Maritimein profiling, a choice must be made between isocratic and gradient elution.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. nalam.ca This approach is simpler and often results in more reproducible retention times. danaher.com However, for complex samples containing compounds with a wide range of polarities, isocratic elution can lead to long analysis times and peak broadening for late-eluting compounds. biotage.com

Gradient Elution: This technique involves changing the mobile phase composition during the run, typically by increasing the proportion of the organic modifier. nalam.ca This allows for the separation of complex mixtures with varying polarities in a shorter time frame. danaher.com Gradient elution often results in sharper peaks and improved sensitivity. danaher.com For the analysis of complex plant extracts containing multiple flavonoids, gradient elution is frequently the preferred method. researchgate.net

The decision to use isocratic or gradient elution depends on the complexity of the sample matrix and the analytical goal. For routine analysis of a simple mixture, an isocratic method may be sufficient. However, for comprehensive profiling of Maritimein and other related flavonoids in a complex matrix, a gradient elution method is generally more suitable. danaher.com

Table 2: Comparison of Isocratic and Gradient Elution for HPLC
FeatureIsocratic ElutionGradient Elution
Mobile Phase CompositionConstant nalam.caChanges during analysis nalam.ca
ComplexitySimpler danaher.comMore complex, requires precise pump control danaher.com
Peak ShapeLater eluting peaks may be broad biotage.comGenerally sharper peaks nalam.ca
Analysis TimeCan be long for complex samples biotage.comOften shorter for complex samples danaher.com
SuitabilitySimple mixtures, routine analysis danaher.comComplex mixtures with a wide range of polarities danaher.com

Analytical Method Development and Validation for Maritimein

The development and validation of an analytical method are crucial steps to ensure that the method is suitable for its intended purpose, providing reliable and accurate data. wjpmr.com

Establishing the Analytical Target Profile (ATP)

The first step in a modern, systematic approach to method development, known as Analytical Quality by Design (AQbD), is to define the Analytical Target Profile (ATP). nih.gov The ATP is a prospective summary of the performance requirements of the analytical method. nih.gov It outlines what the method is intended to measure and the performance characteristics needed to ensure the quality of the results. premier-research.com

For the analysis of Maritimein, the ATP would define aspects such as:

The intended purpose (e.g., quantification of Maritimein in a plant extract). premier-research.com

The required analytical technique (e.g., HPLC with UV or MS detection). nih.gov

The necessary performance characteristics, including specificity, accuracy, precision, and the reportable range. lcms.cz

By establishing the ATP at the beginning of the method development process, a clear goal is set, which guides the subsequent experimental work and ensures that the final method is fit for purpose. premier-research.com

Specificity and Selectivity Assessment for Matrix Interference

Specificity and selectivity are critical performance characteristics of an analytical method. researchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de In chromatography, specificity is demonstrated by the complete separation of the analyte peak from all other peaks in the chromatogram. chromatographytoday.com

Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components. researchgate.net While often used interchangeably with specificity, selectivity is a measure of how well the method can distinguish the analyte from other substances. researchgate.net

To assess specificity and selectivity for Maritimein analysis, several approaches can be taken:

Analysis of a placebo or blank matrix: This helps to identify any interfering peaks from the sample matrix. loesungsfabrik.de

Spiking studies: The sample is spiked with known amounts of potential interfering substances to see if they co-elute with the Maritimein peak. loesungsfabrik.de

Peak purity analysis: Using a photodiode array (PDA) detector, the spectral purity of the Maritimein peak can be assessed to ensure it is not composed of more than one compound.

By rigorously assessing the specificity and selectivity, confidence in the accuracy of the quantitative results for Maritimein is established.

Robustness and Ruggedness Studies

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. labmanager.comphcogres.com This provides an indication of its reliability during normal usage. For a Maritimein HPLC method, robustness would be tested by slightly altering parameters such as:

Mobile phase composition (e.g., ±2% organic solvent) rjptonline.org

Mobile phase pH (e.g., ±0.2 units)

Column temperature (e.g., ±5 °C) longdom.org

Flow rate (e.g., ±0.1 mL/min) jsirjournal.com

Detection wavelength (e.g., ±2 nm) rjptonline.org

The effect of these changes on chromatographic parameters like retention time, peak area, and resolution is then observed. The method is considered robust if these parameters remain within acceptable limits, typically with an RSD of less than 2%. phcogj.com

Ruggedness (often considered part of intermediate precision) assesses the reproducibility of the method under various conditions, such as using different instruments, different columns (of the same type), and different analysts. indofinechemical.comnih.gov This demonstrates the transferability of the method to other laboratories.

Example of Robustness Study Parameters and Acceptance Criteria

Parameter Variation Acceptance Criteria (%RSD of Peak Area)
Flow Rate ± 0.1 mL/min < 2.0%
Column Temperature ± 5 °C < 2.0%

Linearity and Calibration Model Development

Linearity demonstrates that the detector response is directly proportional to the concentration of the analyte over a specific range. mdpi.com To establish linearity for Maritimein quantification, a series of standard solutions with known concentrations are prepared and injected into the HPLC system. A calibration curve is then constructed by plotting the peak area against the concentration. researchgate.net

The relationship is typically evaluated using linear regression analysis. researchgate.net A good linear relationship is indicated by a high correlation coefficient (R²), which should ideally be ≥ 0.999. jsirjournal.com The calibration model, represented by the equation of the line (y = mx + c), is then used to calculate the concentration of Maritimein in unknown samples based on their measured peak areas. researchgate.net

Typical Linearity Data for a Flavonoid Standard

Concentration (µg/mL) Peak Area (mAU*s)
5 150234
10 301567
25 752341
50 1504589
100 3010112
Regression Equation:Correlation Coefficient (R²):

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. rjptonline.org The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. rjptonline.org

These values are crucial for determining the sensitivity of the HPLC method for Maritimein. They can be calculated based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Conference on Harmonisation (ICH) guidelines. labmanager.comresearchgate.net

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the y-intercept of the regression line

S = the slope of the calibration curve

For flavonoid glycosides, typical LOD and LOQ values can be in the sub-µg/mL range, depending on the specific compound and detector used. longdom.orgjsirjournal.com

Illustrative LOD and LOQ Values for Flavonoid Analysis

Parameter Typical Value (µg/mL)
Limit of Detection (LOD) 0.1 - 0.5

Preparative HPLC for Maritimein Isolation and Purification

Preparative HPLC is a powerful technique used to isolate and purify larger quantities of a specific compound, such as Maritimein, from a complex mixture like a plant extract. The goal shifts from analytical quantification to obtaining the target compound at a desired purity and yield.

Scale-Up Considerations from Analytical to Preparative Chromatography

Scaling up an analytical HPLC method to a preparative scale is a systematic process that involves adjusting several parameters to maintain the separation quality achieved at the analytical level. The primary goal is to increase the amount of sample that can be purified in a single run without losing resolution.

Key considerations for scaling up include:

Column Dimensions: Preparative columns have larger internal diameters and often longer lengths to accommodate higher sample loads.

Flow Rate: The flow rate must be increased proportionally to the cross-sectional area of the preparative column to maintain linear velocity. The scaling factor can be calculated as: (Dp/Da)² where Dp is the diameter of the preparative column and Da is the diameter of the analytical column.

Injection Volume: The injection volume can be scaled up to maximize the load on the preparative column. This is often determined through a loading study.

Particle Size: Using the same particle size in both analytical and preparative columns helps to ensure a predictable and scalable separation.

Optimization of Loadability and Throughput

Loadability refers to the maximum amount of sample that can be injected onto the preparative column without compromising the purity of the collected fraction. Overloading the column can lead to peak broadening and co-elution of impurities with the target compound. To optimize loadability, a loading study is performed where the injection volume or concentration is incrementally increased while monitoring the resolution between the target peak and adjacent impurities.

Throughput is a measure of the amount of purified product obtained per unit of time. It is a critical factor in the efficiency of a preparative process. Throughput can be enhanced by:

Maximizing the sample load per injection.

Optimizing the flow rate to reduce run time without sacrificing resolution.

Using automated systems with fraction collectors to enable continuous operation. jsirjournal.com

Employing techniques like stacked injections, where subsequent injections are made before the previous run is complete.

The ultimate goal is to find the optimal balance between loadability, resolution, and run time to achieve the desired purity and throughput for the isolation of Maritimein.

Advanced Spectroscopic and Spectrometric Characterization Coupled with Hplc

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidationmedkoo.comresearchgate.netcopernicus.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. synthinkchemicals.comfarmaciajournal.com This hyphenated technique is instrumental in the initial structural elucidation of compounds like Maritimein (B191792), providing vital information on molecular weight and fragmentation patterns. mdpi.comsemanticscholar.org

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common ionization sources used in LC-MS to generate ions from the analyte molecules. qibebt.ac.cn

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and large, labile molecules like Maritimein. qibebt.ac.cn It typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation. qibebt.ac.cn This allows for the direct determination of the molecular weight of the compound. ESI is often preferred for analyzing flavonoids due to their polar nature. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is more suitable for less polar and more volatile compounds. qibebt.ac.cnchromatographyonline.com While ESI is generally more applicable to flavonoids, APCI can sometimes provide complementary information. nih.govnumberanalytics.com The choice between ESI and APCI often depends on the specific analyte and the mobile phase composition used in the HPLC separation. perkinelmer.cl

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS or MS²) is a crucial tool for structural elucidation. nationalmaglab.orgwikipedia.org In an MS/MS experiment, a specific ion (the precursor ion), such as the [M+H]+ ion of Maritimein, is selected in the first mass analyzer. This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. unt.edu The resulting fragment ions (product ions) are then analyzed in a second mass analyzer. wikipedia.org This process provides a fragmentation pattern that acts as a "fingerprint" for the molecule, offering valuable insights into its substructures. researchgate.netnih.gov For Maritimein, MS/MS analysis would reveal the loss of the glycosidic unit and fragmentation of the aurone (B1235358) backbone, aiding in the confirmation of its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. bioanalysis-zone.commeasurlabs.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govalgimed.com For Maritimein, which has a molecular formula of C21H20O11, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. medkoo.commdpi.com This capability is essential for confirming the molecular formula and is a key component of modern structural elucidation workflows. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmationalgimed.com

While mass spectrometry provides valuable information about molecular weight and composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive determination of a molecule's three-dimensional structure. eurolab-d.demdpi.comlibretexts.org NMR provides detailed information about the chemical environment and connectivity of each atom in a molecule.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR (Proton NMR): ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling between neighboring protons results in signal splitting, which reveals the connectivity of protons in the molecule.

¹³C NMR (Carbon NMR): ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. libretexts.org Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its hybridization and the types of atoms it is bonded to.

¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Aromatic ProtonsCarbonyl Carbon
Vinylic ProtonAromatic Carbons
Glucosyl ProtonsGlucosyl Carbons
Methoxy (B1213986) Protons (if applicable)
(Note: Specific chemical shift values for Maritimein would be determined from experimental data.)

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the establishment of the complete molecular structure. princeton.eduemerypharma.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids and other natural products due to its high resolution and sensitivity. vulcanchem.comlongdom.org When coupled with advanced spectroscopic and spectrometric detectors, it becomes a powerful tool for the unambiguous identification and quantification of specific compounds, such as the aurone glycoside Maritimein, even in complex mixtures. westminster.ac.ukscielo.org.pe The most common hyphenated techniques for the analysis of Maritimein include HPLC coupled with Diode Array Detection (DAD), Mass Spectrometry (MS), and tandem Mass Spectrometry (MS/MS). longdom.orgmdpi.com

Reverse-phase HPLC, typically utilizing C18 columns, is the preferred method for separating Maritimein. vulcanchem.com Gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often acidified with formic or acetic acid to improve peak shape, allows for the effective separation of Maritimein from other related phenolic compounds. vulcanchem.com

HPLC with UV-Vis Diode Array Detection (HPLC-DAD)

HPLC-DAD provides ultraviolet-visible spectra for each peak in a chromatogram, which is a critical first step in compound identification. Flavonoids and related compounds exhibit characteristic UV-Vis spectra based on their structural class. mdpi.com Maritimein, being an aurone, has a distinct chromophore that results in strong absorbance in the visible region, contributing to its yellow color. wikipedia.org The typical UV-Vis spectra for flavonoids show two primary absorption bands. mdpi.com For flavones, Band A is in the 310-350 nm range, while for flavonols, it is between 350 and 385 nm. mdpi.com In the case of Maritimein, detection is commonly performed around 350 nm. vulcanchem.com

HPLC with Mass Spectrometry (HPLC-MS)

The coupling of HPLC to a mass spectrometer provides molecular weight information, which is a highly specific parameter for identification. measurlabs.com Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, as it typically produces an intact protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode. mdpi.comnih.gov Given Maritimein's molecular formula of C₂₁H₂₀O₁₁, its molecular weight is 448.38 g/mol . indofinechemical.com Therefore, in an HPLC-MS analysis, it would be expected to show a prominent ion at an m/z (mass-to-charge ratio) of 449.38 in the positive mode. indofinechemical.com

HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)

For definitive structural confirmation, HPLC-MS/MS is employed. mdpi.comresearchgate.net This technique involves selecting the molecular ion of interest (e.g., m/z 449 for Maritimein) and subjecting it to collision-induced dissociation (CID) to generate a unique fragmentation pattern. researchgate.net The fragmentation of flavonoid glycosides typically begins with the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety. mdpi.commdpi.com For Maritimein (Maritimetin-6-O-glucoside), this would involve the loss of the glucose unit (162.14 Da), yielding an aglycone fragment corresponding to Maritimetin (B191794) at m/z 287.24. wikipedia.orgdb-thueringen.de Further fragmentation of the Maritimetin aglycone C-ring can provide additional structural details. mdpi.comresearchgate.net

The table below summarizes typical analytical parameters for Maritimein characterization.

ParameterDescriptionTypical Value/FindingReference
HPLC ColumnStationary phase used for separation.Reverse-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) vulcanchem.com
Mobile PhaseSolvent system used for elution.Acetonitrile and water (with 0.1% formic acid) vulcanchem.com
Detection (UV-Vis)Wavelength of maximum absorbance (λmax) for detection.~350 nm vulcanchem.com
Retention Time (t_R)Time at which Maritimein elutes from the column.12–15 min (dependent on specific method) vulcanchem.com
Molecular Ion [M+H]⁺Mass-to-charge ratio of the protonated molecule in MS.m/z 449.38 indofinechemical.com

The fragmentation data obtained from HPLC-MS/MS is crucial for structural elucidation.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentReference
449.38287.24162.14Loss of glucose moiety, formation of Maritimetin aglycone [M+H-Glc]⁺ mdpi.commdpi.com
287.24153134Fragment indicative of two OH groups on the A-ring following C-ring fission. mdpi.com
287.24137150Fragment indicative of the B-ring structure. mdpi.com

Chiral HPLC for Enantiomeric Separation

The applicability of chiral chromatography to a molecule depends on whether it possesses stereogenic centers, making it chiral. wikipedia.org A chiral molecule is non-superimposable on its mirror image, and these two mirror-image forms are called enantiomers. wikipedia.orglibretexts.org The structure of Maritimein includes a glucose moiety attached to the maritimetin aglycone. wikipedia.org This glucose unit contains multiple chiral centers. Therefore, Maritimein is a chiral molecule, and the principles of chiral separation are directly applicable to its analysis.

In nature, compounds are often produced in an enantiomerically pure form due to the high stereospecificity of biosynthetic enzymes. Maritimein is specifically the 6-(β-D-Glucopyranosyloxy) derivative of maritimetin, suggesting it exists as a single diastereomer. wikipedia.org However, chiral HPLC remains a vital analytical technique for several reasons:

Confirmation of Purity: It can be used to confirm the enantiomeric or diastereomeric purity of Maritimein isolated from natural sources or purchased as a reference standard.

Analysis of Synthetic Products: If Maritimein is chemically synthesized, the process may yield a mixture of stereoisomers (e.g., both α and β anomers of the glucose linkage), which would require separation for proper characterization and activity studies. chiralpedia.com

Separation from Chiral Impurities: In a complex matrix, chiral HPLC can resolve Maritimein from other co-eluting chiral compounds.

Chiral HPLC operates by using a chiral stationary phase (CSP). phenomenex.comchiralpedia.com Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the CSP. chiralpedia.com According to the "three-point interaction" model, for effective separation to occur, one enantiomer must interact with the CSP at a minimum of three points (e.g., through hydrogen bonds, π-π interactions, steric hindrance), while its mirror image interacts at fewer points or with a different geometry, leading to different retention times. chiralpedia.comcsfarmacie.cz

A variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for a wide range of chiral compounds, including those with hydroxyl groups like glycosides. phenomenex.comcsfarmacie.cz

Chiral Stationary Phase (CSP) TypePrinciple of SeparationGeneral ApplicabilityReference
Polysaccharide-based (e.g., cellulose, amylose)Forms complexes via hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves.Broadly applicable to many compound classes, including alcohols, acids, and glycosides. phenomenex.com
Pirkle-type (Brush-type)Based on π-π interactions, hydrogen bonding, and dipole stacking.Effective for compounds with π-acidic or π-basic aromatic rings. phenomenex.com
Macrocyclic (e.g., cyclodextrins, glycopeptides)Inclusion complexation where the analyte fits into a chiral cavity.Separates molecules based on their ability to fit into the macrocyclic cavity; useful for aromatic and alicyclic compounds. csfarmacie.czsigmaaldrich.com
Ligand ExchangeForms diastereomeric metal complexes with a chiral ligand coated on the support.Primarily used for amino acids and other compounds that can act as ligands. csfarmacie.cz

Biosynthesis and Metabolic Engineering of Maritimein

Identification of Putative Biosynthetic Pathways for Maritimein (B191792)

Precursor Identification and Tracing Studies

The biosynthesis of aurones originates from coumaroyl-CoA. wikipedia.org This precursor is derived from the shikimic acid pathway, which produces aromatic amino acids like phenylalanine. The initial steps of the general flavonoid pathway involve the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This is subsequently activated to 4-coumaroyl-CoA.

Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form a tetrahydroxychalcone. encyclopedia.pub Specifically for maritimein, the precursor is likely isoliquiritigenin, which is then hydroxylated to form the necessary chalcone structure for aurone (B1235358) synthesis. While specific tracing studies for maritimein are not extensively detailed in the available literature, the pathway is inferred from extensive studies on related flavonoids and aurones in various plant species. researchgate.netulisboa.pt

Enzymatic Steps and Reaction Mechanisms

The conversion from the chalcone intermediate to maritimein involves several key enzymatic reactions. Maritimein is the 6-glucoside of maritimetin (B191794), meaning its formation requires both the creation of the maritimetin (aurone) core and a subsequent glycosylation step. wikipedia.org

The central step in aurone biosynthesis is the oxidative cyclization of a 2'-hydroxychalcone (B22705) to form the characteristic benzofuran (B130515) skeleton. encyclopedia.pub This reaction is catalyzed by an aureusidin (B138838) synthase (AUS) . wikipedia.orguwec.edu These enzymes are often polyphenol oxidases (PPOs) or peroxidases that facilitate the hydroxylation and subsequent ring closure of the chalcone precursor. uwec.eduresearchgate.net For 4-deoxyaurones like maritimetin, this process may involve two separate enzymes: a chalcone 3-hydroxylase and an aurone synthase. researchgate.net

A critical discovery in aurone biosynthesis was the role of chalcone 4'-O-glucosyltransferase (4'CGT) . pnas.org Studies have shown that for efficient aurone production in vivo, the chalcone precursor is first glucosylated in the cytoplasm by 4'CGT. This chalcone 4'-O-glucoside is then transported to the vacuole, where it is converted by aureusidin synthase into the corresponding aurone 6-O-glucoside. pnas.org This mechanism is unique because, for most other flavonoids, glycosylation is a final modification step after the core carbon skeleton is fully formed. pnas.org

The final structure of maritimein (3′,4′,6,7-tetrahydroxyaurone 6-glucoside) indicates that after the formation of the aurone ring, a specific UDP-glycosyltransferase (UGT) catalyzes the attachment of a glucose molecule at the 6-hydroxyl position. wikipedia.orgencyclopedia.pub

EnzymeAbbreviationFunction in Maritimein Biosynthesis
Phenylalanine ammonia-lyasePALInitiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylaseC4HHydroxylates cinnamic acid to produce p-coumaric acid.
4-Coumaroyl:CoA-ligase4CLActivates p-coumaric acid to 4-coumaroyl-CoA.
Chalcone SynthaseCHSCatalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form the chalcone backbone. encyclopedia.pub
Chalcone IsomeraseCHICan isomerize chalcones to flavanones, a competing pathway. ulisboa.pt
Chalcone 4'-O-glucosyltransferase4'CGTGlucosylates the chalcone precursor in the cytoplasm, essential for transport and subsequent conversion. pnas.org
Aureusidin SynthaseAUSA key enzyme (often a PPO) that catalyzes the oxidative cyclization of the chalcone glucoside into an aurone glucoside in the vacuole. uwec.eduresearchgate.netpnas.org
UDP-glycosyltransferaseUGTPotentially involved in the final specific glycosylation step to form maritimein, although 4'CGT and AUS action may directly yield the final product. encyclopedia.pub

Genetic Basis of Maritimein Biosynthesis

The production of maritimein is controlled by a set of specific genes that encode the biosynthetic enzymes. These genes are often organized in clusters and their expression is tightly regulated.

Gene Cluster Identification and Characterization

In many organisms, genes for secondary metabolite biosynthesis are co-located in the genome, forming Biosynthetic Gene Clusters (BGCs). researchgate.netjmicrobiol.or.kr This arrangement facilitates the coordinated expression of the entire pathway. While a specific BGC for maritimein in Coreopsis has not been explicitly detailed in the provided search results, research on other aurone-producing plants and related compounds provides a model. researchgate.netnih.gov

For instance, studies on the antibiotic auricin in Streptomyces have identified the aur1 BGC, which contains genes for the core polyketide synthesis, regulatory genes, and tailoring enzymes. mdpi.comnih.gov Similarly, the identification of the marinomycin BGC revealed a large cluster of genes responsible for its complex structure. nih.govnih.gov It is highly probable that the genes for maritimein biosynthesis, including CHS, 4'CGT, and AUS, are located in a BGC in Coreopsis. Identifying and characterizing such a cluster would involve genome mining techniques to find sequences homologous to known flavonoid biosynthetic genes. researchgate.netjmicrobiol.or.kr

Regulation of Biosynthetic Genes

The expression of flavonoid biosynthetic genes is typically controlled by a complex of transcription factors, most notably involving proteins from the MYB, basic helix-loop-helix (bHLH), and WD40-repeat families. researchgate.net Research in Antirrhinum majus (snapdragon) has identified potential consensus sites for MYB-type transcription factors in the promoter region of the AUS gene, suggesting their role in regulating aurone production. researchgate.net

Furthermore, negative regulators can also play a crucial role. In snapdragon, the SULFUREA locus acts as a negative regulator of aurone biosynthesis; recessive alleles at this locus lead to increased aurone accumulation. researchgate.net In some bacterial systems, such as the auricin pathway, regulation is also complex, involving both positive activators (like Aur1P) and negative regulators that fine-tune the timing and level of production. nih.govresearchgate.net The discovery of coactivators like Aur1O, which binds to the primary activator, adds another layer of control, highlighting that the regulation of these pathways can be highly intricate. mdpi.com

Heterologous Expression and Pathway Reconstruction

Reconstructing biosynthetic pathways in microbial hosts like Escherichia coli or yeast is a powerful strategy for producing valuable plant natural products. frontiersin.orgnih.gov This approach, known as heterologous expression, offers a sustainable and scalable alternative to extraction from native sources. frontiersin.orgmdpi.com

The successful heterologous production of aurones has been demonstrated. A key study showed that co-expression of the genes for aureusidin synthase (AmAS1) and chalcone 4'-O-glucosyltransferase (Am4'CGT) from snapdragon was sufficient to produce aureusidin 6-O-glucoside in the flowers of Torenia hybrida, a plant that does not naturally produce aurones. pnas.org This work confirmed the essential roles of both enzymes and provided a blueprint for engineering yellow flowers in other ornamental species. pnas.org

Challenges in heterologous expression often include the large size and GC-content of BGCs, ensuring proper enzyme folding and function, and providing sufficient precursor supply in the host organism. nih.govmdpi.comfrontiersin.org Despite these hurdles, heterologous expression has been used to elucidate biosynthetic pathways by expressing genes individually or in combination. For example, expressing the marA gene from the marineosin cluster in a heterologous host was crucial to confirming its role in the final reduction step of that pathway. nih.govnih.gov Similar strategies could be applied to confirm the functions of putative genes in the maritimein pathway once its BGC is identified. The ultimate goal is to transfer the entire pathway into an optimized microbial chassis for industrial-scale production. frontiersin.orgresearchgate.net

Bioengineering Strategies for Enhanced Production or Novel Analogues

The production of specific flavonoids like Maritimein through traditional plant extraction or chemical synthesis often faces challenges such as low yields and high costs, hindering their large-scale industrial application. nih.gov To overcome these limitations, metabolic engineering and synthetic biology have emerged as powerful strategies. imperial.ac.uknih.gov These approaches aim to modify the metabolic pathways within plants or microorganisms to either enhance the production of desired compounds or to create novel analogues with potentially improved properties. nih.govencyclopedia.pub By introducing and expressing genes from different organisms, a chimeric pathway can be assembled in a suitable host for the mass production of rare flavonoids. mdpi.com

Recent advancements in genetic engineering, including transgenic modifications and precise genome editing, have revolutionized the biosynthesis of flavonoids in biological systems. nih.gov These technologies allow for the introduction of heterologous biosynthetic pathways and the fine-tuning of endogenous gene expression, leading to significant improvements in the yield of these valuable secondary metabolites. nih.gov The renovation of biosynthetic pathways in plants and industrially significant microbes using advanced genetic tools offers substantial promise for the exploration and scalable production of flavonoids. nih.gov

Pathway Optimization through Genetic Manipulation

Genetic manipulation is a cornerstone of metabolic engineering, offering precise control over the flavonoid biosynthetic pathway to channel metabolic flux towards the synthesis of Maritimein. This involves the targeted modification of genes encoding key enzymes and regulatory proteins.

Another powerful approach is the manipulation of transcription factors that regulate the expression of structural genes in the flavonoid pathway. frontiersin.org Families of transcription factors, including MYB, bHLH, and WD40 proteins, are known to form regulatory complexes that control the coordinated expression of pathway genes. numberanalytics.commdpi.com For example, the overexpression of the PAP1 transcription factor in Arabidopsis has been shown to cause a significant increase in flavonoid production. nih.govfrontiersin.org By identifying and engineering the specific transcription factors that govern the aurone branch of the flavonoid pathway, of which Maritimein is a part, production can be specifically enhanced.

Table 1: Key Transcription Factors in Flavonoid Biosynthesis Regulation

Transcription Factor Family Role in Flavonoid Biosynthesis Examples of Regulated Genes
MYB Often act as primary activators or repressors of pathway branches. mdpi.com CHS, DFR, FLS frontiersin.orgmdpi.com
bHLH Form complexes with MYB proteins to activate gene expression. numberanalytics.com DFR, ANS numberanalytics.com
WD40 Act as scaffolding proteins to stabilize the MYB-bHLH complex. numberanalytics.com Stabilizes MYB-bHLH interaction numberanalytics.com
AP2/ERF Integrate developmental and environmental signals to modulate flavonoid genes. nih.gov CitCHIL1 nih.gov
WRKY Link stress and defense signals with secondary metabolism, including flavonols. nih.gov Modulates flavonol biosynthesis nih.gov

Directed Evolution of Biosynthetic Enzymes

While genetic manipulation can optimize the expression of pathway components, the intrinsic properties of the enzymes themselves can still present bottlenecks. Directed evolution is a powerful protein engineering technique that mimics natural selection in a laboratory setting to generate enzymes with improved or novel characteristics without needing prior knowledge of their structure. fidaf.it This is particularly useful for enhancing the production of complex molecules like Maritimein.

The process of directed evolution typically involves two main steps. fidaf.it First, a large library of gene variants is created from a parent gene using methods like error-prone PCR or DNA shuffling, which introduce random mutations. fidaf.it Second, this library of mutated genes is expressed in a suitable host system, such as E. coli, and a high-throughput screening or selection process is used to identify the enzyme variants that exhibit the desired improvements, such as enhanced stability, increased catalytic efficiency, or altered substrate specificity. fidaf.it

Table 2: General Steps in Directed Evolution of an Enzyme

Step Description Common Techniques
1. Gene Selection The gene encoding the target enzyme in the biosynthetic pathway is chosen for improvement. N/A
2. Mutagenesis A library of mutated gene variants is created in vitro. fidaf.it Error-prone PCR (ep-PCR), DNA shuffling fidaf.it
3. Transformation The mutated gene library is introduced into a host microorganism for expression. fidaf.it Bacterial transformation (e.g., E. coli)
4. Screening/Selection The expressed enzyme variants are tested to identify those with improved properties. fidaf.it High-throughput screening assays
5. Isolation The gene encoding the improved enzyme is isolated from the selected variant. DNA sequencing
6. Iteration The process can be repeated with the improved gene as the new parent to achieve further enhancements. N/A

In the context of Maritimein biosynthesis, directed evolution could be applied to several key enzymes. For example, Chalcone isomerase (CHI) is a critical enzyme that catalyzes the formation of the flavanone (B1672756) precursor. encyclopedia.pub In some plants, the efficiency of CHI can be a rate-limiting step. fidaf.it By applying directed evolution, a more efficient CHI variant could be developed, leading to a higher flux through the pathway towards the downstream synthesis of aurones like Maritimein. Similarly, the enzymes responsible for the final conversion steps to form the aurone structure, such as aureusidin synthase, could be evolved to have higher specificity for the Maritimein precursor, thus increasing the final product yield and purity. researchgate.net

Chemical Synthesis and Derivatization Strategies for Maritimein and Analogues

Total Synthesis Approaches to Maritimein (B191792)

Total synthesis provides an unambiguous route to Maritimein, allowing for the preparation of the molecule and its analogues for further study. The key challenges in the total synthesis of Maritimein lie in the construction of the characteristic benzofuranone core and the stereoselective formation of the glycosidic linkage.

Retrosynthetic Analysis of the Benzofuranone Core and Glycosidic Linkage

Retrosynthetic analysis of Maritimein (the 6-O-glucoside of maritimetin) involves two primary disconnections: the glycosidic bond and the bonds forming the benzofuranone core. wikipedia.org

Glycosidic Linkage Disconnection: The most straightforward disconnection is the glycosidic bond, which breaks Maritimein down into its aglycone, maritimetin (B191794), and a protected glucose donor. This approach simplifies the synthesis by separating the construction of the complex aglycone from the glycosylation step.

Benzofuranone Core Disconnection: The synthesis of the maritimetin aglycone can be approached in several ways. A common strategy is the condensation of a substituted benzofuran-3(2H)-one with a substituted benzaldehyde. researchgate.nettandfonline.com This simplifies the retrosynthesis to the preparation of these two key building blocks. The benzofuran-3(2H)-one itself can be synthesized from a corresponding substituted phenol, such as pyrogallol, through reactions that form the five-membered heterocyclic ring. tandfonline.com An alternative approach involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor. researchgate.net

A general retrosynthetic pathway is depicted below:

Figure 1: Retrosynthetic Analysis of Maritimein

graph TD
    A[Maritimein] -->|Glycosidic Bond Disconnection| B(Maritimetin Aglycone);
    A --> C(Protected Glucose Donor);
    B -->|Aldol-type Condensation Disconnection| D(Substituted Benzofuran-3(2H)-one);
    B --> E(Substituted Benzaldehyde);
    D -->|Cyclization Disconnection| F(Substituted Phenoxyacetic Acid);
    F --> G(Substituted Phenol, e.g., Pyrogallol);

Key Synthetic Intermediates and Protecting Group Strategies

The synthesis of Maritimein relies on the preparation of several key intermediates and the strategic use of protecting groups to mask reactive functional groups.

Key Synthetic Intermediates:

Substituted Benzofuran-3(2H)-ones: These are crucial precursors for the aurone (B1235358) skeleton. For maritimetin, 6,7-dihydroxybenzofuran-3(2H)-one is a key intermediate. tandfonline.com

Substituted Benzaldehydes: For maritimetin synthesis, 3,4-dihydroxybenzaldehyde (B13553) is required for the condensation reaction. arkat-usa.org

Protected Glycosyl Donors: To achieve controlled glycosylation, a protected glucose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, is commonly used. x-mol.com This ensures the formation of the desired glycosidic linkage and prevents unwanted side reactions.

Protecting Group Strategies: The multiple hydroxyl groups on both the aglycone and the sugar moiety necessitate a robust protecting group strategy to achieve regioselectivity.

Hydroxyl Groups of the Aglycone: During the synthesis of the benzofuranone core and the condensation step, the phenolic hydroxyl groups are often protected as ethers (e.g., benzyl (B1604629) ethers) or esters. These protecting groups prevent unwanted side reactions and can be removed in the final stages of the synthesis. For the synthesis of hydroxyl-substituted aurones, methods that avoid protection/deprotection steps are desirable to improve efficiency. tandfonline.com

Hydroxyl Groups of the Glucose Moiety: The hydroxyl groups of the glucose donor are typically protected with acetyl groups. These are stable under the conditions of glycosylation and can be readily removed by base-catalyzed hydrolysis (e.g., with sodium methoxide (B1231860) in methanol) to yield the final glycoside. x-mol.com

Table 1: Key Intermediates and Protecting Groups in Maritimein Synthesis

Intermediate/Functional GroupStructure/Protecting GroupRole in SynthesisReference
6,7-Dihydroxybenzofuran-3(2H)-oneKey precursor for the maritimetin aglyconeForms the benzofuranone core tandfonline.com
3,4-DihydroxybenzaldehydeCondensation partnerForms the benzylidene moiety of the aurone arkat-usa.org
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromideProtected glucose donorUsed for the formation of the glycosidic bond x-mol.com
Phenolic Hydroxyl GroupsBenzyl ethers, Acetyl estersTemporary protection to ensure regioselectivity tandfonline.com
Glucose Hydroxyl GroupsAcetyl estersProtection during glycosylation, removed in the final step x-mol.com

Semi-Synthesis from Natural Precursors

Semi-synthesis offers an alternative and often more efficient route to Maritimein and its analogues by utilizing readily available natural products as starting materials. biocrick.com This approach can significantly shorten the synthetic sequence by starting with a molecule that already contains a significant portion of the target structure.

A plausible semi-synthetic route to Maritimein could start from its aglycone, maritimetin, if it can be isolated in sufficient quantities from natural sources like Bidens frondosa. tandfonline.comnih.gov The semi-synthesis would then involve the glycosylation of maritimetin with a protected glucose donor.

Alternatively, other naturally abundant flavonoid glycosides could potentially be chemically converted to Maritimein, although this would likely involve a more complex series of reactions including deglycosylation, modification of the aglycone skeleton, and re-glycosylation. Enzymatic hydrolysis using enzymes like snailase has been shown to be effective for removing glucose moieties from various flavonoid glycosides, including maritimetin, to yield the corresponding aglycones for further modification. biocrick.comfrontiersin.org

Derivatization for Enhanced Analytical Performance and Bioactivity Modulation

Chemical derivatization of Maritimein and its analogues is a valuable strategy for improving their detection in analytical methods and for modulating their biological activities.

Introduction of Chromophores and Fluorophores for Detection

While aurones like Maritimein are naturally colored pigments, their detection sensitivity and selectivity in complex biological matrices can be enhanced by the introduction of specific chromophores or fluorophores. mdpi.comnih.gov

Enhanced UV-Vis Absorption: The introduction of substituents that extend the conjugated system of the aurone can lead to a bathochromic (red) shift in the absorption maximum and an increase in the molar absorptivity, which can improve detection by UV-Vis spectroscopy. nih.gov

Fluorescence Labeling: Although some aurones exhibit fluorescence, their quantum yields can be low, especially in aqueous environments. nih.govresearchgate.net Derivatization with fluorescent tags can significantly enhance their emission properties. For instance, introducing a 4'-amino group on the benzylidene ring has been shown to produce a substantial red shift in the absorption and emission spectra of aurones, making them suitable as fluorescent probes. nih.gov The synthesis of aurone derivatives containing a 1,2,3-triazole moiety has also been reported to yield fluorescent compounds with potential applications as biological probes. nih.gov

Table 2: Derivatization for Enhanced Detection

Derivatization StrategyEffectAnalytical ApplicationReference
Introduction of a 4'-amino groupRed shift in absorption and emission spectraFluorescence-based detection and imaging nih.gov
Formation of 1,2,3-triazole derivativesCreates fluorescent compounds with large Stokes shiftsPotential as fluorescent probes in aqueous environments nih.gov

Modifications for Improved Mass Spectrometry Response

Mass spectrometry (MS) is a powerful tool for the analysis of flavonoids, but the ionization efficiency of these compounds can sometimes be low. ddtjournal.com Derivatization can be employed to improve the sensitivity and selectivity of MS detection.

Introduction of a Chargeable Moiety: For analysis by electrospray ionization mass spectrometry (ESI-MS), the introduction of a group that is readily protonated or deprotonated can significantly enhance the signal intensity. For hydroxyl-containing compounds like Maritimein, derivatization with reagents like dansyl chloride, which introduces a tertiary amine, can improve ionization in positive-ion mode. ddtjournal.com

Improving Volatility for GC-MS: While HPLC is the preferred method for analyzing thermolabile compounds like glycosides, gas chromatography-mass spectrometry (GC-MS) can also be used after derivatization. openresearchlibrary.org Silylation of the hydroxyl groups with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis.

These derivatization strategies not only enhance the analytical performance but also provide tools for creating libraries of Maritimein analogues for screening and identifying compounds with improved or novel biological activities.

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

The biological activities of aurones, including Maritimein, are profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific functional groups and their positions on the aurone scaffold contribute to the molecule's efficacy and mechanism of action. Most naturally occurring aurones feature hydroxyl group substituents on both the benzofuranone (A-ring) and the phenyl (B-ring) components, which are considered critical for their biological effects. wisdomlib.org Modifications such as hydroxylation, methoxylation, and glycosylation can significantly alter the bioactivity of these compounds. nih.govepo.org For instance, research on aurone derivatives as inhibitors of human tyrosinase revealed that compounds with two or three hydroxyl groups, particularly at the 4, 6, and 4' positions, exhibit significant inhibitory activity, whereas unsubstituted aurones are weak inhibitors. acs.org The fundamental benzofuranone core of aurones, isomeric to flavones, is a key determinant of their biological potential. nih.govacs.org

Hydroxyl Group Modifications

The number and location of hydroxyl (-OH) groups on the aurone skeleton are primary determinants of its biological activity. hilarispublisher.com SAR studies on maritimetin, the aglycone of maritimein, and related aurones have consistently shown that the hydroxylation pattern dictates the compound's potency in various biological assays, particularly as an antioxidant.

The presence of a 3',4'-dihydroxy configuration, known as a catechol group, on the B-ring significantly enhances radical scavenging capabilities. epo.org Theoretical studies using density functional theory (DFT) on maritimetin have confirmed that the hydroxylation pattern on the B-ring defines the order of radical scavenging activity. acs.orgnih.govbiocrick.com This catechol moiety is considered a requisite for efficient free radical scavenging. epo.org

Conversely, modifications to these hydroxyl groups, such as methoxylation (conversion to -OCH₃), tend to decrease antioxidant potency. However, this modification can sometimes be beneficial by improving the metabolic stability of the compound. For anti-inflammatory activity, aurones possessing a hydroxyl group at the C-6 position of the A-ring, combined with methoxy (B1213986) substituents on the B-ring, have demonstrated potent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) production. researchgate.net

The importance of the 6-OH group is also highlighted in studies on antitubercular agents, where its presence on the aurone core was a more significant contributor to activity than the introduction of more hydrophobic groups. hilarispublisher.com Furthermore, in the context of cytotoxic activity against human gastric adenocarcinoma cells, replacing the hydroxyl group on the A-ring with a carbamoyl (B1232498) group was found to be a critical modification for enhancing potency. researchgate.net

Table 1: Effect of Hydroxyl Group Modification on the Biological Activity of Aurone Analogues

Compound/ModificationRing Position(s)Observed EffectBiological ActivityReference(s)
Maritimetin Analogue 3', 4' (-OH)Enhanced radical scavengingAntioxidant
Sulfuretin (B1682711) (Reference) 4' (-OH)Lower radical scavenging vs. catecholAntioxidant
Leptosidin (Reference) 4' (-OCH₃)Reduced antioxidant potencyAntioxidant
Aurone Analogue 6 (-OH)Strong contributing factor to activityAntitubercular hilarispublisher.com
Aurone Analogue 6 (-OH) & B-ring (-OCH₃)Potent inhibition of NO and PGE₂Anti-inflammatory researchgate.net
Aurone Analogue A-ring (-OH to -CONH₂)Increased potencyCytotoxic (AGS cells) researchgate.net
Glycosyl Moiety Alterations

Maritimein is specifically the 6-O-glucoside of the aglycone maritimetin. The glycosylation of flavonoids and aurones is a significant modification that can substantially alter their physicochemical properties and biological activities. Glycosylation generally increases water solubility and can lead to enhanced or modified therapeutic properties such as neuroprotective, antioxidant, and anti-inflammatory effects. nih.govepo.org

However, the impact of a glycosyl group is not universally beneficial and is highly dependent on the specific biological target. For example, while some glycosylated aurones show improved activity, glycosylation can also dramatically reduce the inhibitory activity against certain enzymes, such as xanthine (B1682287) oxidoreductase. researchgate.net This reduction in activity is often attributed to a decrease in hydrophobicity and an increase in steric hindrance, which can interfere with the binding of the molecule to the active site of a protein. researchgate.net An example of this is the flavonoid chrysoeriol, which exhibits more potent antioxidant activity in inhibiting lipid peroxidation than its O-glycoside derivative. epo.org

The synthesis of aurone glycosides is an active area of research. Methodologies have been developed for the direct O-glycosylation of 6-hydroxy aurones using peracetylated glucopyranosyl bromide, enabling the creation of libraries of glycosylated aurones for biological evaluation. researchgate.net Furthermore, enzymatic approaches have been identified. A uridine (B1682114) diphosphate (B83284) glycosyltransferase (UGT) isolated from Ornithogalum saundersiae, named OsUGT1, has been shown to catalyze the regioselective glycosylation of the aurone sulfuretin at the 3'-O, 4'-O, and 6-O positions, demonstrating a biotechnological route to novel aurone glycosides. nih.gov

Table 2: Influence of Glycosylation on the Bioactivity of Aurones and Related Flavonoids

Parent CompoundGlycosylationEffect on BioactivityTarget/AssayReference(s)
Aurone Scaffold GeneralCan enhance propertiesNeuroprotective, Antioxidant nih.gov
Flavonoids GeneralDramatically reduces activityXanthine Oxidase Inhibition researchgate.net
Chrysoeriol 6-O-acetyl-4'-β-D-glucosideReduced protective effectLipid Peroxidation Inhibition epo.org
Sulfuretin 3'-O, 4'-O, or 6-O-glucosideEnzymatically synthesizedOsUGT1 Biocatalysis nih.gov
Substituent Effects on the Hydroxyphenylmethylene Group

The hydroxyphenylmethylene group, which constitutes the B-ring and the exocyclic double bond of the aurone structure, is a critical site for chemical modification to modulate biological activity. The nature and position of substituents on this phenyl ring can significantly influence the electronic properties and steric profile of the entire molecule, thereby affecting its interaction with biological targets. nih.gov

For radical scavenging and antioxidant activity, the substitution pattern of the B-ring is paramount. acs.org As previously noted, a 3',4'-dihydroxy (catechol) moiety is a key feature for high activity. epo.org The electronic properties of substituents play a crucial role. Computational studies have shown that electron-donating groups (EDGs), such as a methoxy (-OCH₃) group, generally have a beneficial effect on antioxidant activity, whereas electron-withdrawing groups (EWGs), like a nitro (-NO₂) group, have a negative impact. nih.gov This is because EDGs increase the electron density on the aromatic ring, enhancing its ability to donate a hydrogen atom or an electron to neutralize free radicals. libretexts.orgsaskoer.ca

The influence of B-ring substituents also extends to other biological activities. In the synthesis of certain aurones, the electronic nature of the substituent dictates the reaction outcome; for instance, EWGs in the para-position of the B-ring favored the formation of aurones, while strong EDGs led to the synthesis of isomeric isoflavones. nih.gov In studies on antileishmanial agents, both the position and the electronic character of the B-ring substituent were found to be significant. Aurones featuring a 2'-methoxy or a 2'-methyl group on the B-ring, coupled with a 4,6-dimethoxy substitution on the A-ring, displayed potent activity against Leishmania infantum. nih.gov For tyrosinase inhibition, a hydroxyl group at the 4' position was found to be preferable for potent activity. acs.org

Table 3: Effect of Substituents on the Hydroxyphenylmethylene (B-Ring) Moiety of Aurones

Substituent(s)Position(s)Observed Effect on ActivityBiological ActivityReference(s)
-OH 4'Preferred for potent inhibitionTyrosinase Inhibition acs.org
-OH, -OH 3', 4'Required for good scavengingAntioxidant epo.org
-OCH₃ (EDG) orthoBeneficial effectAntioxidant nih.gov
-NO₂ (EWG) orthoNegative effectAntioxidant nih.gov
-OCH₃ 2'Potent activity (on a 4,6-dimethoxy A-ring)Antileishmanial nih.gov
-CH₃ 2'Potent activity (on a 4,6-dimethoxy A-ring)Antileishmanial nih.gov
Cl, NO₂, COOCH₃ (EWG) paraDirected synthesis towards auronesChemical Synthesis nih.gov
OH, OCH₃ (EDG) paraDirected synthesis towards isoflavonesChemical Synthesis nih.gov

Pharmacological Activities and Molecular Mechanism Studies Pre Clinical Research

In Vitro Cellular and Biochemical Assays

Maritimein (B191792) has demonstrated significant antioxidant capabilities in multiple in vitro models. Its primary mechanism appears to be through direct radical scavenging. Studies have consistently shown that Maritimein exhibits potent activity in quenching the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. medchemexpress.commedchemexpress.com The compound's efficacy in this assay is notable, with a reported half-maximal inhibitory concentration (IC50) value of 4.12 μM. medchemexpress.commedchemexpress.com This strong radical-scavenging activity is attributed to the specific hydroxylation pattern and extended conjugation within its aurone (B1235358) structure. medchemexpress.com

Theoretical studies using density functional theory have further explored its ability to scavenge both DPPH and superoxide (B77818) anion radicals, concluding that the O-H bond dissociation enthalpy (BDE) is a key parameter defining its antiradical properties. medchemexpress.com In addition to radical scavenging, the antioxidant properties of flavonoids like Maritimein are also linked to their ability to chelate metal ions, which can otherwise participate in the generation of reactive oxygen species. science.gov

AssayTest SystemResult (IC50)Reference
DPPH Radical ScavengingChemical Assay4.12 μM medchemexpress.commedchemexpress.com

Maritimein and its extracts have been investigated for their anti-inflammatory potential, primarily focusing on the modulation of key signaling pathways. Research indicates that flavanomarein, a synonym for Maritimein, can reduce pro-inflammatory factors in hypoxic renal tubular epithelial cells (HK-2). mdpi.com A key mechanism identified in this study was the modulation of the nuclear factor kappa B (NF-κB) pathway; the compound was found to affect the activation of NF-κB, a critical transcription factor that governs the expression of many pro-inflammatory genes. mdpi.com

While direct inhibition of inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) by Maritimein has not been extensively detailed, the modulation of NF-κB signaling is a crucial upstream event that can lead to the downstream reduction of enzymes such as inducible nitric oxide synthase (iNOS) and COX-2. nih.gov The anti-inflammatory potential of related flavonoids is often linked to their ability to interfere with signaling cascades like NF-κB and mitogen-activated protein kinase (MAPK).

The antimicrobial properties of Maritimein have been specifically evaluated against certain bacterial strains. In a screening of a flavonoid library, Maritimein (referred to as marein) was identified as an inhibitor of the Gram-positive bacterium Enterococcus faecalis. plos.org This bacterium is a significant human pathogen known for its resistance to multiple antibiotics. The study determined a moderate minimum inhibitory concentration (MIC) for Maritimein, indicating its potential to restrict bacterial growth. plos.org The mechanism for this activity was linked to the inhibition of a specific bacterial enzyme, 3-dehydroquinate (B1236863) dehydratase (DHQase), which is essential for the microbe's shikimate pathway. plos.org

MicroorganismAssayResult (MIC)Reference
Enterococcus faecalisBroth Microdilution≤512 µg/mL plos.org

Direct studies detailing the inhibitory activity of Maritimein against the carbohydrate-hydrolyzing enzymes α-glucosidase and α-amylase are not extensively available. However, research on structurally related aurones and flavonoids provides insight into the potential of this class of compounds. These enzymes are therapeutic targets for managing postprandial hyperglycemia. researchgate.netnih.gov

Several synthetic aurone analogues have shown potent inhibition against these enzymes. For instance, a coumarin-aurone hybrid was found to be a strong inhibitor of both α-glucosidase and α-amylase, with IC50 values of 3.55 µM and 10.97 µM, respectively. semanticscholar.org Another series of 6-hydroxyaurones also demonstrated significant α-glucosidase inhibition. semanticscholar.org These findings suggest that the aurone scaffold, which Maritimein possesses, is a promising pharmacophore for the development of such enzyme inhibitors.

Compound TypeTarget EnzymeResult (IC50)Reference
Coumarin-aurone hybridα-Glucosidase3.55 µM semanticscholar.org
Coumarin-aurone hybridα-Amylase10.97 µM semanticscholar.org
Bis-phenylureido auroneα-Glucosidase6.6 µM semanticscholar.org
6-Hydroxyaurone analogueα-Glucosidase30.94 µM semanticscholar.org
Pongamolα-Glucosidase103.5 µM medchemexpress.com

Evidence for the neuroprotective effects of Maritimein is emerging from studies on cellular models, although much of the research has utilized extracts or focused on general cytoprotective mechanisms. An extract of Coreopsis tinctoria, a known source of Maritimein, has been evaluated for its effects on the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative disease research. mdpi.com

More specifically, Maritimein (as marein) has been shown to protect a mouse insulinoma cell line (MIN6) from damage induced by tert-butyl-hydroperoxide and cytokines. researchgate.net This cytoprotective effect was attributed to the inhibition of the apoptotic-signaling cascade. researchgate.net While not a neuronal cell line, these findings on anti-apoptotic activity are relevant to the mechanisms underlying neuroprotection. Furthermore, flavonoids as a class are recognized for their potential to counter protein aggregation, a key pathological event in many neurodegenerative diseases. nih.gov

In vitro studies have begun to identify specific molecular targets with which Maritimein interacts. In a notable finding, Maritimein was identified as a hit compound from a library screened for binding to the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein. researchgate.net Subsequent surface plasmon resonance (SPR) analysis was performed to characterize the dose-response relationship, indicating direct engagement with this critical oncogenic protein. researchgate.net

Furthermore, as part of its antimicrobial activity, Maritimein has been confirmed to inhibit the enzyme 3-dehydroquinate dehydratase (DHQase) in Enterococcus faecalis. plos.org This demonstrates engagement with a specific bacterial enzyme target. While broad kinase inhibition is a known feature of many flavonoids due to their structural similarity to ATP, specific kinase inhibition profiles for Maritimein are not yet well-defined. medchemexpress.com The ability of flavonoids to bind to the ligand-binding pockets of various receptors and enzymes makes them subjects of interest in high-throughput screening and drug discovery. nih.govresearchgate.net

Neuroprotective Effects in Cellular Models

In Vivo Pre-clinical Models (Excluding Clinical Human Trial Data)

While in vitro studies provide valuable preliminary data on the bioactivity of a compound, in vivo pre-clinical models are essential for understanding its pharmacological effects in a whole, living organism. These models, typically involving rodents such as mice and rats, allow for the investigation of complex physiological responses that cannot be fully replicated in a laboratory dish. For the flavonoid maritimein, comprehensive in vivo pre-clinical data is limited in publicly accessible scientific literature. However, the general approaches to studying compounds of this class in animal models are well-established.

Mechanistic studies in animal models are designed to elucidate how a compound exerts its effects at a molecular and cellular level within a complex biological system. For a compound like maritimein, which is structurally related to other flavonoids with known anti-inflammatory and antioxidant properties, relevant animal models would include those that induce inflammation or oxidative stress.

Inflammation Models: Animal models of inflammation are crucial for evaluating the anti-inflammatory potential of novel compounds. nuvisan.com These models can be categorized into acute, subacute, and chronic phases, each mediated by different biological pathways. nuvisan.com A commonly used acute inflammation model is the carrageenan-induced paw edema model in rats. nih.gov In this model, the injection of carrageenan, a seaweed-derived polysaccharide, into the rat's paw induces a localized inflammatory response characterized by swelling, redness, and the infiltration of immune cells like neutrophils and macrophages. nih.govresearchgate.net The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling and cellular infiltration. nih.gov For instance, studies on other marine-derived compounds have shown significant reductions in paw edema and infiltrating inflammatory cells in this model. nih.gov While specific data for maritimein is not readily available, it is plausible that its anti-inflammatory activity would be assessed using such a model.

Oxidative Stress Models: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.govresearchgate.net Animal models are used to induce oxidative stress and to test the protective effects of antioxidant compounds. google.com This can be achieved through the administration of pro-oxidant substances or by using genetically modified animals with deficiencies in their natural antioxidant defense systems. google.com The effectiveness of a test compound is then evaluated by measuring markers of oxidative damage in various tissues. gu.se For example, a study on the fish Labeo rohita used exposure to hexavalent chromium to induce oxidative stress, which was then quantified by measuring a battery of biomarkers. nih.gov Although direct studies on maritimein are lacking, its potential antioxidant effects in vivo would likely be investigated using similar models that assess its ability to counteract induced oxidative damage.

Pharmacodynamic (PD) studies are essential to understand what a drug does to the body and to establish a relationship between the drug's concentration and its effect. nih.gov In pre-clinical animal studies, this involves measuring specific endpoints and biomarkers to quantify the biological response to the compound being tested. nuvisan.comcatapult.org.uk

Pharmacodynamic Endpoints: PD endpoints are measurable outcomes that reflect the pharmacological response to a substance. fda.gov In the context of inflammation studies, a key PD endpoint is the reduction in paw volume in the carrageenan-induced edema model. nih.gov For oxidative stress, endpoints could include the measurement of lipid peroxidation products or DNA damage in tissues. gu.se These endpoints provide a quantifiable measure of the compound's efficacy in the animal model. catapult.org.uk

Biomarker Analysis: Biomarkers are measurable indicators of a biological state or condition and are critical for understanding the mechanism of action of a compound. nih.gov In animal studies of inflammation, relevant biomarkers include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netnih.gov A reduction in the serum levels of these cytokines would indicate an anti-inflammatory effect. researchgate.netnih.gov

For oxidative stress, a panel of biomarkers is often used to assess both the extent of damage and the body's antioxidant response. nih.gov Key biomarkers of oxidative damage include malondialdehyde (MDA), a product of lipid peroxidation, and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. researchgate.netgoogle.com Conversely, the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) can be measured to assess the enhancement of the body's defense mechanisms. nih.gov

While specific data for maritimein is not available, the table below illustrates the types of biomarkers that would be analyzed in a hypothetical in vivo study of its anti-inflammatory and antioxidant effects.

Parameter Category Biomarker Expected Effect of an Active Compound Illustrative Rationale
Inflammatory Cytokines TNF-α, IL-6, IL-1βDecreaseReduction in key signaling molecules of the inflammatory cascade. researchgate.netnih.gov
Oxidative Damage Malondialdehyde (MDA)DecreaseIndicates reduced lipid peroxidation and protection of cell membranes. google.com
Antioxidant Enzymes Superoxide Dismutase (SOD), Catalase (CAT)IncreaseSuggests an upregulation of the body's endogenous antioxidant defense system. nih.gov

This table is for illustrative purposes to demonstrate typical biomarker analysis in pre-clinical studies, as specific data for maritimein is not publicly available.

Mechanistic Studies in Animal Models (e.g., Inflammation, Oxidative Stress Models)

Structure-Activity Relationship (SAR) and Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net These studies, often complemented by computational modeling, aim to identify the key chemical features (pharmacophores) responsible for a compound's effects and to guide the design of more potent and selective molecules. researchgate.net Specific SAR and computational modeling studies for maritimein are not extensively documented in the available literature. However, the principles and methodologies are well-established, particularly in the field of natural product drug discovery. nih.gov

Drug design strategies are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. LBDD relies on the knowledge of other molecules (ligands) that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity and can be used to design new molecules with similar or improved properties.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD can be employed. This powerful method involves analyzing the target's binding site and using computational tools to design molecules that fit precisely into this site and form favorable interactions. nih.gov Molecular docking is a key technique in SBDD. itb.ac.idresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (the ligand) when bound to a target protein. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. mdpi.com The results can provide insights into the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. mdpi.com For a compound like maritimein, molecular docking could be used to predict its binding to inflammatory or oxidative stress-related enzymes, such as cyclooxygenase (COX) or xanthine (B1682287) oxidase.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. mdpi.comnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the flexibility of the protein and the stability of the ligand's binding pose. mdpi.com MD simulations can help to refine the results of molecular docking and provide a more accurate estimation of the binding free energy. mdpi.com

The table below summarizes the application of these techniques in drug discovery.

Technique Principle Application in Drug Discovery Relevance for Maritimein
Molecular Docking Predicts the binding orientation and affinity of a ligand to a protein target. mdpi.comIdentifies potential drug candidates from a virtual library; elucidates binding modes. mdpi.comCould predict interactions with targets like COX-2 or NF-κB to explain anti-inflammatory activity.
Molecular Dynamics Simulates the physical movements of atoms and molecules over time. nih.govAssesses the stability of ligand-protein complexes; refines binding poses. mdpi.comCould confirm the stability of maritimein within the active site of a target enzyme over time.

This table provides a general overview of the techniques, as specific simulation data for maritimein is limited.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. excli.denih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of compounds are correlated with changes in their physicochemical properties, which are in turn determined by their molecular structures. wikipedia.org

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of numerical descriptors representing its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, electronic charge distribution) is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that relates these descriptors to the biological activity. excli.deoecd.org

A validated QSAR model can be used to:

Predict the activity of new, unsynthesized compounds. wikipedia.org

Provide insights into the mechanism of action by identifying the key molecular properties that influence activity. excli.de

Guide the optimization of lead compounds to enhance their potency and reduce potential toxicity. nih.gov

While specific QSAR studies for maritimein are not readily found, this methodology is widely applied in the study of flavonoids and other natural products to understand how structural modifications, such as the number and position of hydroxyl groups, affect their antioxidant and anti-inflammatory activities. uni-mainz.de

Research Gaps, Challenges, and Future Directions in Maritimein Studies

Elucidation of Undefined Biosynthetic Genes and Enzymes

A significant gap in Maritimein (B191792) research is the incomplete understanding of its biosynthetic pathway. While the general pathway for aurones is known, the specific genes and enzymes responsible for the synthesis and glycosylation of Maritimein remain largely undefined. High-throughput DNA sequencing and genome mining have become powerful tools for identifying biosynthetic gene clusters (BGCs) for natural products in their native organisms. mdpi.com However, many of these clusters can be silent or weakly expressed under standard laboratory conditions, posing a significant challenge. mdpi.com

Future research should focus on identifying and characterizing the complete BGC for Maritimein. This involves sequencing the genome of a high-yielding source organism, such as Coreopsis tinctoria, and using bioinformatic tools to locate the relevant gene cluster. Subsequent heterologous expression of candidate genes in well-characterized hosts like E. coli or yeast can confirm enzyme function. mdpi.comnih.gov The elucidation of the enterocin (B1671362) and wailupemycin gene cluster from a marine actinomycete set a precedent for this approach, demonstrating how genetic insights can support the understanding of a biosynthetic pathway. nih.gov Identifying the specific enzymes, such as the glycosyltransferases that attach the sugar moiety to the aurone (B1235358) backbone, is critical. This knowledge not only demystifies the natural production of Maritimein but also opens avenues for synthetic biology approaches to produce novel analogues.

Development of More Sustainable and Efficient Extraction Technologies

Traditional methods for extracting natural products often rely on large volumes of organic solvents and energy-intensive processes, which are neither environmentally friendly nor economically scalable. jocpr.com The development of green and sustainable extraction techniques is paramount for the future of Maritimein research and production.

Emerging technologies offer promising alternatives to conventional solvent extraction. mdpi.com These include:

Ultrasound-Assisted Extraction (UAE): This method uses the cavitational effects of ultrasound waves to disrupt cell walls, facilitating the release of compounds and enhancing mass transfer, often with reduced solvent use and time. mdpi.com

Supercritical Fluid Extraction (SFE): Utilizing supercritical CO2, often with a co-solvent like ethanol (B145695), SFE is highly effective for extracting nonpolar and moderately polar compounds. jocpr.commdpi.com While its application for marine phenolics is still limited, its success with terrestrial plants suggests great potential for optimizing Maritimein extraction. mdpi.com

Enzyme-Assisted Extraction (EAE): This technique employs specific enzymes like cellulases or pectinases to selectively break down the plant cell wall matrix, releasing the target compounds. jocpr.com EAE is a green alternative that can minimize the need for harsh organic solvents. jocpr.com

Future work must focus on optimizing these green technologies for Maritimein. This involves systematic studies to determine the ideal parameters (e.g., solvent composition, temperature, pressure, enzyme concentration) to maximize yield and purity while minimizing environmental impact and cost. lithiumharvest.com The goal is to develop a scalable, efficient, and sustainable extraction process suitable for industrial application.

Extraction TechnologyPrincipleAdvantages for Maritimein Extraction
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls. mdpi.comReduced extraction time and solvent consumption. mdpi.com
Supercritical Fluid Extraction (SFE) Employs supercritical fluids (e.g., CO2) as solvents. jocpr.comHigh selectivity, minimal solvent residue, environmentally friendly. jocpr.com
Enzyme-Assisted Extraction (EAE) Uses enzymes to break down the cell matrix. jocpr.comHigh specificity, mild extraction conditions, green alternative. jocpr.com
Pressurized Liquid Extraction (PLE) Uses solvents at elevated temperatures and pressures. mdpi.comFaster extraction and lower solvent use compared to traditional methods. mdpi.com

Advanced HPLC Method Development for High-Throughput Screening

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis and purification of Maritimein. researchgate.netnaturalproducts.net However, traditional HPLC methods can be time-consuming, which limits their utility for high-throughput screening (HTS) of biological samples or large numbers of plant extracts. The main drawbacks of chromatography for large-scale studies include long analysis times and potential instability of the sample fingerprint. nih.gov

The future of Maritimein analysis lies in the adoption and refinement of advanced HPLC technologies. researchgate.net Key advancements include:

Ultra-High-Performance Liquid Chromatography (UHPLC): By using columns with smaller particle sizes (<2 µm) and operating at higher pressures, UHPLC significantly reduces analysis time and solvent consumption while improving resolution and sensitivity compared to conventional HPLC. researchgate.netdrawellanalytical.com

HPLC coupled with Mass Spectrometry (LC-MS): The integration of HPLC with high-resolution mass spectrometry (HRMS) provides unparalleled sensitivity and specificity, enabling the precise identification and quantification of Maritimein and its metabolites in complex biological matrices. ijpsjournal.com

Automated Method Development: Modern software can automate the optimization of HPLC parameters (e.g., mobile phase, gradient, temperature), drastically reducing the time required to develop robust and reliable methods. researchgate.netmastelf.com This is crucial for adapting methods to different sample types or for screening libraries of potential Maritimein analogues.

Developing rapid, generic HPLC and UHPLC methods is essential for enabling high-throughput applications, such as metabolomic studies or the screening of new extraction techniques. nih.gov Future efforts should focus on creating and validating these advanced methods to ensure they are robust, reproducible, and fit for purpose in both research and quality control settings. chromafrica.com

Comprehensive Exploration of Maritimein's Molecular Targets and Pathways

While initial studies have linked Maritimein to the treatment of diabetic nephropathy through pathways like PI3K/AKT and mTOR, a comprehensive map of its molecular interactions is still missing. intjmorphol.comresearcher.life Network pharmacology analyses have identified potential protein targets, but these computational predictions require experimental validation. intjmorphol.com A major challenge in drug discovery is the accurate definition of a compound's molecular targets, which is crucial for understanding its mechanism of action, predicting efficacy, and identifying potential side effects. nih.gov

Future research must move beyond predictive models to experimentally validate the molecular targets of Maritimein. This can be achieved through a combination of techniques, including:

In vitro binding assays: To confirm direct interaction between Maritimein and predicted target proteins like PYGM, TLR2, and GSK3B. intjmorphol.com

Cell-based assays: To study the effect of Maritimein on specific signaling pathways in relevant cell models, such as observing the phosphorylation of AKT in human renal glomerular endothelial cells. researcher.lifebvsalud.org

Chemical proteomics: To identify the full spectrum of protein targets in an unbiased manner.

A thorough exploration of these targets and pathways will provide a clearer understanding of how Maritimein exerts its biological effects. researchgate.net This knowledge is fundamental for its development as a therapeutic agent and for identifying new potential applications.

Potential Target/PathwayAssociated Disease/FunctionSource
PI3K/AKT Pathway Insulin (B600854) signaling, cell survival, diabetic nephropathy intjmorphol.comresearcher.life
mTOR Pathway Cell growth, proliferation, insulin resistance intjmorphol.comresearcher.life
PYGM (Glycogen Phosphorylase, Muscle Associated) Glycogenolysis intjmorphol.com
GSK3B (Glycogen Synthase Kinase 3 Beta) Insulin signaling, inflammation intjmorphol.com
TLR2 (Toll-Like Receptor 2) Innate immunity, inflammation intjmorphol.com

Design and Synthesis of Potent and Selective Maritimein Analogues

While Maritimein itself shows biological activity, it may not possess the optimal properties (e.g., potency, selectivity, solubility, bioavailability) for a therapeutic drug. The design and synthesis of analogues are a cornerstone of medicinal chemistry, aiming to improve upon a natural product's lead structure. all4palestine.com For other natural products, the generation of analogue libraries has successfully led to compounds with enhanced potency and selectivity. mdpi.commdpi.com

A significant challenge for Maritimein is the development of versatile and convergent synthetic strategies that allow for modification at various parts of the molecule—the aurone core, the substitution pattern, and the glycosidic bond. researchgate.net Future directions in this area should include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of Maritimein analogues with systematic modifications to identify the key structural features required for biological activity.

Computational Modeling: Using molecular docking and other computational tools to guide the design of new analogues with predicted high affinity and selectivity for specific molecular targets. naturalproducts.net

Development of Novel Synthetic Routes: Exploring new chemical reactions and strategies to efficiently construct the aurone scaffold and introduce diverse functional groups. researchgate.net

The goal is to generate novel Maritimein analogues with improved pharmacological profiles, which can then be evaluated as potential drug candidates. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

To fully grasp the biological role of Maritimein, a systems-level perspective is required. Single-target or single-pathway analyses are often insufficient to capture the complexity of a compound's interaction with a biological system. researchgate.net Omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a powerful toolkit for obtaining a holistic view by simultaneously profiling entire pools of DNA, RNA, proteins, and metabolites. researchgate.netfrontiersin.org

Integrating multi-omics data presents a significant opportunity and a challenge. The main advantage is the ability to connect different biological layers, revealing the dynamic interplay of cellular processes that govern the ultimate phenotype. researchgate.net For Maritimein, this could involve:

Metabolomics: Using HPLC-MS to track how Maritimein and its metabolites are processed within an organism and how they alter endogenous metabolic pathways. frontiersin.org

Proteomics: Identifying changes in the proteome of cells or tissues upon treatment with Maritimein to uncover affected proteins and pathways beyond the primary targets.

Transcriptomics: Analyzing changes in gene expression to understand the upstream regulatory effects of Maritimein. frontiersin.org

Future research should focus on applying these integrated omics approaches to study the effects of Maritimein in relevant biological models. euromarinenetwork.eu This will provide a comprehensive, system-wide understanding of its mechanism of action, efficacy, and potential toxicity, paving the way for more informed therapeutic development. frontiersin.org

Development of Novel Analytical Standards and Reference Materials for Maritimein

The reliability and reproducibility of analytical data are fundamental to all scientific research. In the study of natural products like Maritimein, this relies heavily on the availability of high-purity analytical standards and certified reference materials (CRMs). iaea.org CRMs are essential for calibrating instruments, validating analytical methods, and ensuring that results from different laboratories are comparable. european-accreditation.org Currently, there is a lack of widely available, internationally recognized CRMs for Maritimein.

The development and certification of such materials is a complex process. It requires:

High-Purity Isolation: Producing Maritimein at a very high purity (>99%) through optimized extraction and chromatographic purification.

Comprehensive Characterization: Thoroughly characterizing the material using a suite of analytical techniques (e.g., NMR, MS, HPLC, IR) to confirm its identity and purity.

Homogeneity and Stability Testing: Ensuring the reference material is uniform and stable over time under specified storage conditions.

Interlaboratory Comparison: Certifying the material's properties through round-robin tests involving multiple expert laboratories. iaea.org

A key future direction is to prioritize the production and certification of a Maritimein reference material. jodc.go.jp National and international organizations that produce standards, such as NIST or the Laboratory of the Government Chemist (LGC), could play a role in this process. noaa.govresearchgate.net The availability of a Maritimein CRM would be a critical step in standardizing research and quality control, thereby enhancing the quality and reliability of all future studies on this compound.

Q & A

Q. What are the critical parameters to consider when developing an HPLC method for Maritimein analysis in marine samples?

Methodological Answer:

  • Begin by selecting a reverse-phase C18 column due to its compatibility with polar and semi-polar compounds like flavonoids (e.g., Maritimein) .
  • Optimize the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to improve peak resolution and reduce tailing.
  • Set detection wavelengths based on Maritimein’s UV-Vis absorption profile (e.g., 280–320 nm for flavonoid derivatives) .
  • Validate the method using parameters such as linearity (R² ≥ 0.995), precision (%RSD < 2%), and limit of detection (LOD) via signal-to-noise ratios .

Q. How can researchers address challenges in sample preparation for marine-derived Maritimein?

Methodological Answer:

  • Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove salts and organic interferents from marine matrices .
  • Lyophilize samples to concentrate Maritimein while preserving its stability.
  • Include recovery studies (e.g., spiking known concentrations into seawater) to validate extraction efficiency .

Q. What statistical approaches are essential for preliminary HPLC data analysis?

Methodological Answer:

  • Apply ANOVA to compare intra- and inter-day variability in retention times and peak areas .
  • Use calibration curves with ≥5 data points to ensure linear dynamic ranges .
  • Report uncertainties (e.g., confidence intervals) for quantitative results to enhance reproducibility .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize HPLC conditions for Maritimein quantification in complex marine matrices?

Methodological Answer:

  • Employ a central composite design (CCD) to evaluate interactions between factors like mobile phase pH, flow rate, and column temperature .
  • Generate response surface models to predict optimal conditions (e.g., maximum peak resolution, minimal run time) .
  • Validate models using independent test sets and confirm robustness via Youden’s ruggedness test .

Q. What strategies resolve contradictions between HPLC results and alternative analytical methods (e.g., LC-MS) for Maritimein?

Methodological Answer:

  • Cross-validate using orthogonal methods: Compare HPLC UV data with LC-MS/MS fragmentation patterns to confirm compound identity .
  • Investigate matrix effects (e.g., ion suppression in LC-MS) by spiking isotopically labeled standards .
  • Re-examine sample preparation protocols for potential degradation or incomplete extraction .

Q. How can researchers integrate HPLC with chemometric tools to study Maritimein’s environmental interactions?

Methodological Answer:

  • Apply principal component analysis (PCA) to HPLC datasets to identify correlations between Maritimein concentrations and environmental variables (e.g., salinity, temperature) .
  • Use partial least squares regression (PLSR) to model bioavailability trends in marine ecosystems .
  • Validate models with external datasets from long-term monitoring programs .

Q. What experimental designs are suitable for assessing Maritimein’s stability under marine conditions?

Methodological Answer:

  • Conduct accelerated stability studies: Expose Maritimein to UV light, varying pH (6–9), and elevated temperatures (25–40°C) to simulate marine degradation .
  • Monitor degradation products via HPLC-PDA and high-resolution mass spectrometry (HRMS) .
  • Use kinetic modeling (e.g., first-order decay) to predict half-lives in natural seawater .

Methodological Best Practices

Q. How should researchers document HPLC workflows for maritime studies to ensure reproducibility?

Methodological Answer:

  • Follow FAIR data principles: Include metadata such as column lot numbers, mobile phase preparation details, and instrument calibration dates .
  • Publish raw chromatograms and integration parameters in supplementary materials .
  • Use electronic lab notebooks (ELNs) with version control to track method iterations .

Q. What steps mitigate biases in HPLC data interpretation for low-abundance Maritimein in marine samples?

Methodological Answer:

  • Implement blank subtraction to eliminate baseline drift or column bleed artifacts .
  • Use internal standards (e.g., quercetin-3-glucoside) to normalize recovery variations .
  • Perform limit tests for carryover by injecting solvent blanks between sample runs .

Q. How can multi-method frameworks (e.g., HPLC + NMR) enhance structural elucidation of Maritimein derivatives?

Methodological Answer:

  • Combine HPLC fractionation with 1D/2D NMR to resolve isomeric or co-eluting compounds .
  • Apply quantum mechanical calculations (e.g., DFT) to predict UV/Vis spectra and validate experimental data .
  • Publish integrated datasets in open-access repositories to support collaborative validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.